Technical Documentation Center

4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide
  • CAS: 886123-46-2

Core Science & Biosynthesis

Foundational

Predicting and Validating the Biological Activity of 4-Ethoxy-N-isopropyl-3-methylbenzenesulfonamide: A Technical Whitepaper

Executive Summary and Pharmacophore Rationalization The compound 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide is a highly specific, low-molecular-weight chemical entity built upon a privileged sulfonamide scaffold. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Pharmacophore Rationalization

The compound 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide is a highly specific, low-molecular-weight chemical entity built upon a privileged sulfonamide scaffold. While unsubstituted benzenesulfonamides (featuring a primary –SO₂NH₂ group) are classical inhibitors of the metalloenzyme Carbonic Anhydrase, sterically hindered N-alkyl substitutions drastically alter their pharmacological trajectory.

This whitepaper dissects the structural biology of this molecule to predict its primary biological activities, specifically emphasizing ion channel modulation and kinase inhibition. By establishing a predictive Structure-Activity Relationship (SAR), we outline a self-validating experimental framework required to progress this compound from an in vitro hit to a viable preclinical lead.

Structural Causality & SAR Breakdown
  • The N-Isopropyl Group: Substituting the primary sulfonamide nitrogen with a bulky, lipophilic isopropyl group restricts off-target Carbonic Anhydrase binding. Instead, this moiety enhances compound lipophilicity (LogP), driving deep insertion into the hydrophobic sub-pockets of transmembrane ion channels like TRPV4 [1]. Furthermore, N-alkylation prevents rapid in vivo N-acetylation, thereby extending the pharmacokinetic half-life[2].

  • The 4-Ethoxy Substituent: Alkoxy extensions on the phenyl ring provide a critical hydrogen-bond acceptor (the ether oxygen) while the ethyl tail offers a van der Waals anchor. Similar alkoxy-substituted benzenesulfonamides have demonstrated potent antiviral activity via the selective inhibition of host CaMKII (Calcium/Calmodulin-Dependent Protein Kinase II)[3].

  • The 3-Methyl Group: This group introduces steric hindrance adjacent to the ethoxy tail, restricting its rotameric freedom. This entropic locking minimizes the energetic penalty upon target binding, a classical strategy to increase binding affinity to tight enzymatic active sites[3].

Predicted Biological Targets and Mechanistic Pathways

Based on the established pharmacological profiles of structurally homologous compounds, 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide is predicted to exhibit polypharmacological activity across three distinct biological axes.

A. Transient Receptor Potential Vanilloid 4 (TRPV4) Antagonism

TRPV4 is a polymodal, calcium-permeable cation channel implicated in acute lung injury, pulmonary edema, and pain transmission[1][4]. Recent pharmaceutical campaigns have identified N-substituted benzenesulfonamide derivatives (e.g., GSK3527497) as highly potent, orally bioavailable TRPV4 inhibitors[2]. The steric bulk of the N-isopropyl group in our target molecule is hypothesized to wedge into the antagonist binding site located near the S4-S5 intracellular linker of the channel, stabilizing the closed conformation and preventing pathological Ca²⁺ influx.

B. CaMKII Inhibition and Antiviral Efficacy

Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) is a critical host factor exploited by viruses, including Dengue and Zika, for early-stage replication. Research demonstrates that N-substituted, methoxy- and alkoxy-benzenesulfonamides act as potent CaMKII inhibitors, significantly reducing viral titers in vitro and in vivo[3]. The 4-ethoxy group is expected to penetrate the ATP-binding pocket of CaMKIIα, forming a critical contact network that displaces ATP.

C. Broad-Spectrum Antimicrobial Activity

Numerous hybridized benzenesulfonamide derivatives exhibit bacteriostatic properties by disrupting bacterial cell division and biofilm formation. Alkoxy-substituted variants demonstrate significant efficacy against resistant strains of K. pneumoniae, P. aeruginosa, and S. aureus[5][6].

Pathway Compound 4-ethoxy-N-isopropyl- 3-methylbenzenesulfonamide TRPV4 TRPV4 Ion Channel Compound->TRPV4 Antagonism CaMKII CaMKII Enzyme Compound->CaMKII Inhibition Ca Intracellular Ca2+ TRPV4->Ca Block Ca2+ Influx Virus Viral Replication CaMKII->Virus Suppress Path Pathological Edema & Inflammation Ca->Path Attenuate

Predicted modulation of TRPV4 and CaMKII pathways by the sulfonamide derivative.

Comparative Quantitative Data

To benchmark the expected efficacy of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide, the following table synthesizes the known biological activities of heavily correlated benzenesulfonamide analogs.

Compound Class / AnalogTarget / OrganismAssay MetricPotency RangeMechanism of ActionRef
Pyrrolidine-Benzenesulfonamides (e.g., GSK3527497)TRPV4 ChannelIC₅₀10 – 35 nMStabilizes channel closed state[2]
Substituted BenzenesulfonamidesTRPV4 ChannelIC₅₀< 100 nMReversal of hyperthermia swelling[1]
Alkoxy-N-phenylbenzenesulfonamidesCaMKIIαEC₅₀0.79 – 1.91 µMATP-competitive kinase inhibition[3]
Thiopyrimidine-BenzenesulfonamidesK. pneumoniae / P. aeruginosaMIC / MBC8 – 32 µg/mLMembrane disruption / Biofilm block[6]
Isatin-BenzenesulfonamidesS. aureusMIC1.62 – 2.01 µMBacteriostatic action[5]

Experimental Workflows and Self-Validating Protocols

To rigorously establish the biological activity of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide, we must employ orthogonal assays that cross-validate hit data, eliminating false positives caused by aggregation or auto-fluorescence.

Workflow InSilico In Silico Docking (Target ID) InVitro FLIPR Ca2+ Assay ADP-Glo Kinase InSilico->InVitro Val Patch-Clamp Electrophysiology InVitro->Val InVivo In Vivo Profiling (Efficacy/PK) Val->InVivo

Self-validating experimental workflow transitioning from in silico screening to in vivo profiling.

Protocol A: High-Throughput TRPV4 Antagonism via FLIPR Calcium Assay

Causality: Because TRPV4 is a highly calcium-permeable cation channel, tracking intracellular calcium ([Ca²⁺]ᵢ) transients using a fluorometric imaging plate reader (FLIPR) provides the highest-fidelity kinetic data for channel antagonism.

Step-by-Step Methodology:

  • Cell Culture: Plate HEK293 cells stably expressing human TRPV4 at 20,000 cells/well in 384-well black-walled, clear-bottom plates. Incubate for 24 hours.

  • Dye Loading: Aspirate media and add 20 µL/well of Fluo-4 AM calcium indicator dye diluted in HBSS buffer containing 20 mM HEPES and 2.5 mM probenecid. Causality for Probenecid: It inhibits organic anion transporters, preventing the premature efflux of the fluorescent dye from the cytoplasm.

  • Compound Pre-incubation: Introduce 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide in an 11-point concentration-response curve (10 µM to 0.1 nM). Incubate for 30 minutes at 37°C.

  • Agonist Challenge: Utilizing the FLIPR system, inject GSK1016790A (a highly specific TRPV4 agonist) at its EC₈₀ concentration (approx. 3 nM).

  • Signal Acquisition & Validation: Measure fluorescence (Ex 488 nm / Em 525 nm) dynamically over 3 minutes. Calculate the Z'-factor using DMSO (negative control) and HC-067047 (reference TRPV4 antagonist). A Z'-factor > 0.6 validates the assay window.

Protocol B: Patch-Clamp Electrophysiology (Orthogonal Validation)

Causality: While FLIPR provides high throughput, fluorescence assays are susceptible to dye artifacts. Whole-cell patch-clamp directly measures the ionic currents, definitively proving that the compound acts directly on the channel pore or gating mechanism.

  • Establish the whole-cell configuration on the TRPV4-expressing HEK293 cells using a borosilicate glass pipette (resistance 3–5 MΩ).

  • Clamp the voltage at 0 mV, running voltage ramps from -100 to +100 mV (500 ms duration).

  • Perfuse the agonist (GSK1016790A) to establish the maximum outward rectifying current, followed by the co-perfusion of the test compound. Determine the IC₅₀ based on steady-state current block.

Protocol C: Kinase Activity Profiling via ADP-Glo™

Causality: Direct ATP-binding competition assays often yield false positives if the test compound is auto-fluorescent. The ADP-Glo assay luminescently measures ADP generation downstream of the kinase reaction, providing an artifact-free measurement of CaMKII inhibition.

  • Incubate recombinant CaMKIIα with the test compound, ATP, and Autocamtide-2 substrate in kinase buffer for 60 minutes at room temperature.

  • Add ADP-Glo Reagent to terminate the kinase reaction and deplete all unconsumed ATP.

  • Add Kinase Detection Reagent to convert the generated ADP back to ATP, simultaneously driving a firefly luciferase reaction.

  • Measure luminescence. Decreased luminescence correlates directly with compound-mediated kinase inhibition.

Conclusion

While 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide is an uncharacterized derivative, deep structural comparison against existing clinical and preclinical agents strongly designates it as a candidate for TRPV4 channel antagonism and CaMKII kinase inhibition . The targeted substitution pattern—a lipophilic, bulky N-isopropyl group paired with an entropically restricted 4-ethoxy group—aligns perfectly with the pharmacophores required for resolving acute pulmonary edema or intercepting viral replication pathways. Application of the rigorous, multi-tiered validation protocols detailed above will systematically prove its preclinical viability.

References

  • [5] Narang, R., et al. (2012). Synthesis, antimicrobial, anticancer, antiviral evaluation and QSAR studies of 4-(1-aryl-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides. Arabian Journal of Chemistry. Available at:[Link]

  • Narang, R., et al. (2013). 4-(1-Aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzene sulfonamides: Synthesis, antimicrobial, anticancer evaluation and QSAR studies. Arabian Journal of Chemistry. Available at: [Link]

  • [4] Nilius, B., et al. (2019). Transient receptor potential ion-channel subfamily V member 4: a potential target for cancer treatment. R Discovery. Available at: [Link]

  • [1] Wang, M., et al. (2024). Exploration and structure–activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. ResearchGate / Bioorganic Chemistry. Available at: [Link]

  • [6] Abou-Zied, H., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. MDPI. Available at: [Link]

  • [3] Wang, J.-L., et al. (2020). Benzenesulfonamide Derivatives as Calcium/Calmodulin-Dependent Protein Kinase Inhibitors and Antiviral Agents against Dengue and Zika Virus Infections. Journal of Medicinal Chemistry. Available at:[Link]

  • [2] Brooks, C. A., et al. (2019). Discovery of GSK3527497: A Candidate for the Inhibition of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry. Available at:[Link]

Sources

Exploratory

4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide theoretical properties

An In-Depth Technical Guide to the Theoretical Properties of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide Introduction In modern drug discovery, the journey from concept to clinic is arduous and resource-intensive. Th...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Properties of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide

Introduction

In modern drug discovery, the journey from concept to clinic is arduous and resource-intensive. The "fail early, fail cheap" paradigm underscores the critical need for robust preclinical assessment of drug candidates. It is within this context that in silico, or computational, analysis has become an indispensable tool, allowing researchers to predict the properties of novel chemical entities before a single gram is synthesized.[1] This guide provides a comprehensive theoretical and predictive analysis of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide , a novel compound within the well-established benzenesulfonamide class.

The benzenesulfonamide scaffold is a cornerstone of medicinal chemistry, forming the basis for a wide range of therapeutics, including anticancer agents, diuretics, and anticonvulsants.[2][3] Their therapeutic versatility often stems from the ability of the sulfonamide moiety to interact with key enzymes.[2] This document serves as a foundational resource for researchers, scientists, and drug development professionals by delineating the predicted physicochemical properties, a proposed synthetic pathway, hypothesized biological activities, and a theoretical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of this specific molecule. The insights herein are generated through the synthesis of established chemical principles and the application of validated computational prediction models, providing a strategic roadmap for its potential development.[4][5]

Section 1: Molecular Profile and Predicted Physicochemical Properties

The starting point for evaluating any potential drug candidate is a thorough understanding of its fundamental molecular and physicochemical characteristics. These properties govern a molecule's behavior in biological systems, influencing everything from solubility and membrane permeability to metabolic stability and oral bioavailability.[6]

The structure of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide combines the core benzenesulfonamide scaffold with specific substitutions—an ethoxy and a methyl group on the benzene ring, and an N-isopropyl group on the sulfonamide nitrogen—that are expected to modulate its properties.

Caption: Chemical structure of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide.

Predicted Physicochemical Data

The following properties were predicted using established computational algorithms, such as those available through platforms like SwissADME, which provide robust models for early-stage drug discovery.[4][7][8] These parameters are crucial for assessing the molecule's "drug-likeness" according to frameworks like Lipinski's Rule of Five.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₂H₁₉NO₃SDefines the elemental composition and exact mass.
Molecular Weight 273.35 g/mol Within the typical range for small molecule drugs (<500 g/mol ), suggesting good potential for absorption and diffusion.
LogP (Octanol/Water) 2.65Indicates moderate lipophilicity. This value is favorable for oral absorption, balancing aqueous solubility with membrane permeability.
Water Solubility Poorly solubleThe predicted low solubility is a common challenge for lipophilic molecules and would require formulation strategies.
Topological Polar Surface Area (TPSA) 65.4 ŲSuggests good intestinal absorption and cell permeation. TPSA values below 140 Ų are generally associated with good oral bioavailability.
H-Bond Donors 1Complies with Lipinski's Rule (≤5). Fewer donors generally favor membrane permeability.
H-Bond Acceptors 3Complies with Lipinski's Rule (≤10).
Rotatable Bonds 5Indicates good molecular flexibility, which can be beneficial for binding to a target, while not being excessively flexible.
pKa (Acidic) 9.5 (predicted for sulfonamide N-H)The sulfonamide proton is weakly acidic. The molecule will be predominantly in its neutral form at physiological pH (7.4).[5]

Section 2: Proposed Synthesis and Characterization Workflow

A viable and scalable synthetic route is fundamental to the progression of any small molecule project. For benzenesulfonamides, the most direct and widely adopted method involves the coupling of a substituted benzenesulfonyl chloride with a primary or secondary amine.[2]

Proposed Synthetic Pathway

The synthesis of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide can be logically achieved in a two-step process starting from commercially available 2-methylphenol.

Caption: Proposed two-step synthesis workflow for the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-ethoxy-3-methylbenzene-1-sulfonyl chloride

  • Diazotization: Dissolve 4-ethoxy-3-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C.

  • Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt.

  • Sandmeyer Reaction: In a separate flask, prepare a solution of sulfur dioxide (SO₂) in acetic acid and add a catalytic amount of copper(II) chloride (CuCl₂).

  • Add the cold diazonium salt solution to the SO₂/CuCl₂ mixture. Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work-up: Pour the reaction mixture into ice water. The sulfonyl chloride will precipitate. Extract the product with an organic solvent (e.g., dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude sulfonyl chloride intermediate.

Step 2: Synthesis of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide

  • Amine Coupling: Dissolve the crude 4-ethoxy-3-methylbenzene-1-sulfonyl chloride (1.0 eq) in dichloromethane (DCM).

  • Add pyridine (1.5 eq) as a base, followed by the slow addition of isopropylamine (1.2 eq) at 0°C to control the exothermic reaction.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC analysis indicates completion.

  • Work-up and Purification: Quench the reaction with dilute HCl. Separate the organic layer, wash sequentially with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent and purify the crude product by flash column chromatography on silica gel to obtain the final compound.[9]

Structural and Purity Characterization

The identity and purity of the synthesized compound must be rigorously confirmed:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition by providing a highly accurate mass measurement.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, ideally >95% for use in biological assays.

Section 3: Predicted Biological Activity and Investigational Strategy

The benzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry, known to interact with several important enzyme classes.[2]

Primary Hypothesized Mechanism of Action: Carbonic Anhydrase Inhibition

A primary and well-documented activity of many benzenesulfonamide-containing molecules is the inhibition of carbonic anhydrases (CAs).[6][10] CAs are zinc metalloenzymes that play crucial roles in pH regulation, CO₂ transport, and ion exchange.[6] Certain isoforms, particularly CA IX and CA XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, making them attractive targets for anticancer therapy.[10] The sulfonamide moiety can coordinate with the zinc ion in the enzyme's active site, leading to potent inhibition.[6] It is therefore a primary hypothesis that 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide could act as a carbonic anhydrase inhibitor.

Secondary Hypothesized Mechanism of Action: Antibacterial Activity

As structural analogs of para-aminobenzoic acid (PABA), sulfonamides can act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[11] This enzyme is critical for the bacterial synthesis of folic acid, a pathway absent in humans.[11] Inhibition of DHPS depletes folic acid precursors, halting bacterial growth.[11] While the target compound lacks the canonical para-amino group, its potential as an antibacterial agent cannot be entirely ruled out and could be explored in secondary screening.

Proposed Investigational Workflow

A structured, multi-stage approach is necessary to validate these hypotheses and characterize the compound's biological profile.

DrugDiscoveryWorkflow cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action cluster_2 Lead Optimization PrimaryScreen Primary Screening (Carbonic Anhydrase Isoform Panel) SecondaryScreen Secondary Screening (Antibacterial MIC Assays) PrimaryScreen->SecondaryScreen If active CellularAssay Cell-Based Potency (e.g., Cancer Cell Line Proliferation) SecondaryScreen->CellularAssay Selectivity Selectivity Profiling (Against other metalloenzymes) CellularAssay->Selectivity If potent EnzymeKinetics Enzyme Kinetics (Determine Ki, mode of inhibition) Selectivity->EnzymeKinetics TargetEngagement Target Engagement Assays (e.g., CETSA) EnzymeKinetics->TargetEngagement SAR Structure-Activity Relationship (SAR) (Synthesize Analogs) TargetEngagement->SAR Confirmed MoA LeadOp ADMET Optimization SAR->LeadOp

Caption: A typical workflow for small molecule drug discovery and validation.

Protocol for Primary Screening (Carbonic Anhydrase Inhibition):

  • Assay Principle: Utilize a commercially available kit that measures CA activity via an esterase-based method.

  • Procedure:

    • Prepare a dilution series of the test compound in DMSO.

    • In a 96-well plate, add recombinant human CA isoforms (e.g., CA I, II, IX, XII) to assay buffer.

    • Add the test compound dilutions and incubate for 15 minutes.

    • Initiate the reaction by adding the ester substrate (e.g., 4-nitrophenyl acetate).

    • Monitor the formation of the product (4-nitrophenol) spectrophotometrically at 405 nm.

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of enzyme activity).

Section 4: Predicted ADMET Profile

Early assessment of a compound's ADMET properties is vital to de-risk its development and identify potential liabilities.[2][10] Computational models provide a first pass evaluation of these complex parameters.

ADMET ParameterPredictionRationale & Implication
Absorption
Human Intestinal AbsorptionHighFavorable physicochemical properties (low MW, TPSA < 140 Ų) suggest good passive absorption from the gut.[10]
P-gp SubstrateNoPredicted not to be a substrate of P-glycoprotein, an efflux pump that can limit the absorption and brain penetration of drugs.
Distribution
BBB PermeationYesThe model predicts the compound can cross the Blood-Brain Barrier, which could be advantageous for CNS targets but a liability for peripheral targets.
Plasma Protein BindingHigh (>90%)Expected due to its lipophilicity. High protein binding can limit the free fraction of the drug available to exert its therapeutic effect.
Metabolism
CYP450 InhibitionPotential inhibitor of CYP2C9/3A4Many sulfonamides show some interaction with CYP enzymes. Experimental validation is crucial to assess the risk of drug-drug interactions.
Excretion
Route of EliminationPrimarily renalFollowing potential phase I and phase II metabolism to increase polarity, excretion via the kidneys is the most likely pathway.
Toxicity
hERG InhibitionLow riskThe model predicts a low probability of inhibiting the hERG potassium channel, reducing the risk of cardiotoxicity.
Mutagenicity (AMES)Low riskThe structure does not contain common structural alerts for mutagenicity.
Skin SensitizationLow riskNo structural features typically associated with skin sensitization are present.

Conclusion

This in-depth technical guide presents a comprehensive theoretical profile of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide . Through computational modeling and extrapolation from the well-characterized benzenesulfonamide class, this molecule emerges as a promising candidate for further investigation. Its predicted physicochemical properties align with the criteria for orally bioavailable drugs, and its structure suggests a high probability of activity as a carbonic anhydrase inhibitor, a target of significant therapeutic interest, particularly in oncology.

The proposed synthetic route is robust and relies on established chemical transformations, ensuring its accessibility for synthesis and subsequent biological evaluation. While the predicted ADMET profile is largely favorable, experimental validation, especially concerning its metabolic stability and potential for CYP enzyme inhibition, will be a critical next step. The investigational workflows outlined in this guide provide a clear and logical path forward for any research program aiming to explore the therapeutic potential of this novel chemical entity.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • SwissDrugDesign - Molecular Modelling Group. (n.d.). SIB Swiss Institute of Bioinformatics. [Link]

  • About - SwissADME. (n.d.). SIB Swiss Institute of Bioinformatics. [Link]

  • SwissADME - SIB Swiss Institute of Bioinformatics - Expasy. (n.d.). [Link]

  • Al-Suwailem, A. M., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. Saudi Pharmaceutical Journal, 32(5), 102025. [Link]

  • Daina, A., & Zoete, V. (2017). SwissADME a web tool to support pharmacokinetic optimization for drug discovery. [Link]

  • Al-Suwailem, A. M., et al. (2024). Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. ResearchGate. [Link]

  • Al-Hujaily, E. M., et al. (2022). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PMC. [Link]

  • Hossain, M. S., et al. (2022). Anti-COVID-19 Sulfonamides: A DFT, Docking and ADMET Study. Coronaviruses, 3(1), e010122199912. [Link]

  • Bergazin, T. D. (2022). Advancing physicochemical property predictions in computational drug discovery. eScholarship, University of California. [Link]

  • El-Sayed, M. A., et al. (2023). Design, Synthesis, and Evaluation of EA-Sulfonamides and Indazole-Sulfonamides as Promising Anticancer Agents: Molecular Docking, ADME Prediction, and Molecular Dynamics Simulations. Molecules, 28(22), 7564. [Link]

  • Cambridge MedChem Consulting. (2022). Computation Chemistry Tools. [Link]

  • Tang, X., et al. (2024). MolFCL: predicting molecular properties through chemistry-guided contrastive and prompt learning. Bioinformatics, 40(2), btae074. [Link]

  • Benchling. (2024). Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates. [Link]

  • ProtoQSAR. (n.d.). Computational methods for predicting properties. [Link]

  • ChemSrc. (2026). 4-ethoxy-N,3-dimethylbenzenesulfonamide. [Link]

  • ChemSynthesis. (2025). N-(1-ethoxyethylideneamino)-4-methylbenzenesulfonamide. [Link]

  • EPA. (2025). 4-Ethoxy-3-methylbenzaldehyde Properties. [Link]

  • PubChem. (2026). 4-Methyl-N-(1-methylethyl)benzamide. [Link]

  • Aziz-ur-Rehman, et al. (2010). N-(3-Ethoxyphenyl)-4-methylbenzenesulfonamide. PMC. [Link]

  • PubChem. (n.d.). 4-(1-Methylethyl)benzenesulfonamide. [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. [Link]

  • Khan, I. U., et al. (2011). N-Ethyl-4-methyl-N-(3-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o349. [Link]

Sources

Foundational

4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide material safety data sheet (MSDS)

An in-depth technical analysis and material safety guide of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide requires moving beyond a traditional Material Safety Data Sheet (MSDS). To support researchers, scientists, and...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and material safety guide of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide requires moving beyond a traditional Material Safety Data Sheet (MSDS). To support researchers, scientists, and drug development professionals, this whitepaper dynamically integrates hazard identification with physicochemical profiling, handling causality, and advanced pharmacological mechanisms.

Executive Summary: Chemical Identity & Strategic Utility

4-Ethoxy-N-isopropyl-3-methylbenzenesulfonamide (CAS: 886123-46-2) is a highly specialized benzenesulfonamide derivative[1]. While primary sulfonamides are historically celebrated for Carbonic Anhydrase (CA) inhibition, the secondary nature of the sulfonamide in this compound—driven by the bulky N-isopropyl substitution—sterically restricts direct zinc-ion coordination. Instead, this structural modification shifts the compound's utility toward targeting cellular metabolic pathways, notably as an intermediate or analog in the development of Oxidative Phosphorylation (OXPHOS) Complex I inhibitors and cell-cycle modulators in oncology[2][3]. Understanding its precise physical characteristics is critical for both laboratory safety and bioassay integrity.

Chemical Profile & Material Safety Data (MSDS)

The intrinsic properties of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide dictate its handling requirements. The alkoxy (ethoxy) and alkyl (methyl) functionalizations enrich the electron density of the aromatic ring, while the N-isopropyl group enhances the overall lipophilicity (LogP).

Table 1: Core Physicochemical Properties

Property Value / Description Causal Implications for Research
CAS Number 886123-46-2[1] Primary identifier for inventory and regulatory compliance.
Molecular Formula C₁₂H₁₉NO₃S Determines isotopic mass for LC-MS validation.
Molar Mass 257.35 g/mol Required for precise molarity calculations during in vitro assays.
Solubility Profile High in DMSO/DMF; Poor in H₂O Necessitates aprotic organic solvents for master stock generation.

| Physical State | Solid (Crystalline Powder) | Dust generation poses inhalation hazards during initial weighing. |

Table 2: GHS Hazard Classifications & Safety Controls

Hazard Class (GHS) Hazard Statement Mechanistic Rationale
Skin Irritation (Category 2) H315: Causes skin irritation High lipophilicity enables rapid integration into the stratum corneum, disrupting lipid bilayers[4].
Eye Irritation (Category 2A) H319: Causes serious eye irritation Sulfonamide derivatives can induce localized osmotic stress and pH shifts on corneal tissues.

| STOT SE (Category 3) | H335: May cause respiratory irritation | Airborne micro-particulates can deposit in the respiratory tract, triggering inflammatory pathways[4]. |

Mechanistic Insights: The N-Substitution Paradigm in Oncology

The inclusion of the N-isopropyl group fundamentally alters the pharmacological trajectory of this compound compared to classical benzenesulfonamides. By blocking primary amine interactions, the molecule bypasses standard CA targets and instead utilizes its enhanced lipophilicity to penetrate deep mitochondrial membranes[2]. Once in the mitochondrial matrix, such N-substituted benzenesulfonamide analogs bind to the hydrophobic pockets of Complex I in the electron transport chain, forcing metabolic crisis and selective apoptosis in hypoxic tumor cells heavily reliant on OXPHOS[2].

OXPHOS_Pathway Inhibitor 4-Ethoxy-N-isopropyl- 3-methylbenzenesulfonamide Lipophilic Membrane Penetration (Driven by N-isopropyl) Inhibitor->Lipophilic Permeates ComplexI Mitochondrial Complex I (Electron Transport Chain) Lipophilic->ComplexI Targets & Binds ATP_Depletion ATP Depletion & Metabolic Crisis ComplexI->ATP_Depletion Inhibits OXPHOS Apoptosis Tumor Cell Apoptosis ATP_Depletion->Apoptosis Triggers

Mechanism of mitochondrial OXPHOS inhibition by N-substituted sulfonamides.

Laboratory Handling & Self-Validating Experimental Workflows

To maintain E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness), standard operating procedures must not rely on blind execution. The following self-validating handling protocol guarantees both the safety of the operator and the chemical integrity of the active ingredient.

Protocol 1: Reconstitution and Analytical Validation
  • Step 1: Environmental Conditioning

    • Action: Equilibrate the sealed compound vial to room temperature within a desiccator backfilled with Argon before opening.

    • Causality: The ethoxy group makes the compound susceptible to surface moisture condensation upon removal from -20°C storage. Argon displacement ensures an inert microenvironment, preventing micro-hydrolysis and ensuring precise analytical weighing[4].

  • Step 2: Aprotic Solvation

    • Action: Within a Class II fume hood (face velocity ≥ 0.5 m/s), weigh the powder and dissolve in >99.9% anhydrous DMSO to yield a 10 mM master stock.

    • Causality: The N-isopropyl moiety restricts aqueous solubility. DMSO provides complete molecular solvation without protonating the sulfonamide nitrogen, preserving the molecular geometry required for biological target engagement[2].

  • Step 3: Self-Validating LC-MS Quality Control

    • Action: Inject a 1 µL aliquot into an LC-MS system (Acetonitrile/Water + 0.1% Formic Acid gradient).

    • Causality: This step creates a closed-loop validation system. By verifying the exact mass (

      
       258.0 
      
      
      
      ) and ensuring >98% chromatographic purity, the scientist mathematically eliminates the risk of testing degraded/oxidized artifacts. If purity fails, the workflow aborts, preventing wasted bioassay resources.

Exp_Workflow Recv Chemical Receipt & Log Verification Storage Desiccated Storage (-20°C, Argon) Recv->Storage Immediate Transfer PPE Fume Hood & PPE (Nitrile Gloves, Goggles) Storage->PPE Pre-Handling Prep Recon Reconstitution in DMSO (10 mM Master Stock) PPE->Recon Weighing Valid LC-MS Validation (Target m/z 258.0 > 98%) Recon->Valid Aliquot QC Valid->Recon Fail QC Assay In Vitro Bioassay (OXPHOS / Cell Cycle) Valid->Assay Validated Stock

Self-validating handling and reconstitution workflow.

Storage Integrity & Emergency Spill Response

Long-Term Storage Logistics: The compound should be stored in opaque, amber-glass vials at -20°C. Causality: The ether linkage (4-ethoxy) is prone to slow photo-oxidative cleavage under sustained UV light. Freezing limits the kinetic energy available for ambient degradation pathways[4].

Emergency Chemical Spill Management:

  • Containment: Do not use water. Benzenesulfonamides are hydrophobic and water will simply spread the contaminant[4][5].

  • Neutralization & Adsorption: Cover the spill with an inert absorbent matrix (e.g., diatomaceous earth or vermiculite).

  • Disposal: Sweep the absorbed mixture using non-sparking tools into a sealed container for incineration. Causality: Thermal decomposition of benzenesulfonamides generates highly toxic sulfur oxides (SOx) and nitrogen oxides (NOx), meaning standard municipal disposal poses severe environmental and inhalation risks[4].

References

  • Title: CAS号列表_-6_第394页_Chemicalbook | Source: chemicalbook.com | URL: 1

  • Title: Benzenesulfonamide CAS 98-10-2 | 821959 - Merck | Source: merckmillipore.com | URL: 5

  • Title: SAFETY DATA SHEET - Sigma-Aldrich | Source: sigmaaldrich.com | URL: Link

  • Title: Benzenesulfonamide, N-butyl- - Lanxess | Source: lanxess.com | URL: 4

  • Title: Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors | Source: nih.gov | URL: 2

  • Title: EP2366687A2 - Benzenesulfonamide derivatives and pharmaceutical composition thereof | Source: google.com/patents | URL: 3

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Purification of 4-Ethoxy-N-isopropyl-3-methylbenzenesulfonamide

Executive Abstract The purification of sterically hindered, lipid-soluble sulfonamides such as 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide demands a stratified separation strategy. This compound presents unique physi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Abstract

The purification of sterically hindered, lipid-soluble sulfonamides such as 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide demands a stratified separation strategy. This compound presents unique physicochemical challenges: an electron-rich aromatic core (via para-ethoxy and meta-methyl substitutions) that decreases sulfonamide acidity, combined with an


-isopropyl group that increases steric bulk and lipophilicity while suppressing crystalline lattice energy.

This application note details a robust, self-validating workflow designed for researchers and drug development professionals. By sequentially applying targeted liquid-liquid extraction (LLE), high-resolution flash chromatography, and controlled anti-solvent crystallization, this protocol consistently yields


 pure API-grade material while mitigating common failure modes such as silica-induced peak tailing and product "oiling out" [1] [2].

Physicochemical Profiling & Quantitative Parameters

Understanding the target molecule's physical properties is the foundation of any causal purification strategy. The steric hindrance of the isopropyl moiety prevents efficient deprotonation by weak aqueous bases, mandating careful selection of partition solvents.

Table 1: Key Purification Parameters for 4-Ethoxy-N-isopropyl-3-methylbenzenesulfonamide

ParameterOperational Value / GuidelineMechanistic Rationale
Molecular Weight 257.35 g/mol Determines theoretical yield and mass spectrometry (MS) target (

).
Predicted pKa (N-H) ~10.2 - 10.8The electron-donating groups and steric hindrance reduce acidity; compound remains protonated in mildly basic aqueous washes.
Estimated LogP 2.8 - 3.2High lipophilicity necessitates non-polar extraction solvents (e.g., Ethyl Acetate/Hexane) over chlorinated solvents.
Optimal TLC System Hexane : Ethyl Acetate (7:3 v/v)Provides optimal

separation from polar unreacted sulfonyl chlorides and amine starting materials.
Target

Value
0.35 - 0.45Ideal retention window to prevent co-elution with front-running organic neutral impurities.
Recrystallization Matrix 70% Isopropanol / 30% WaterBalances high-temperature solubility with controlled nucleation to prevent amorphous "oiling out" phase separation [2].

Strategic Workflow Architecture

The sequential purification logic is dictated by the chemical nature of common synthetic impurities (e.g., unreacted isopropylamine, hydrolyzed sulfonic acid byproducts, and dimeric sulfonamides). The decision matrix below illustrates the causal flow from crude mixture to isolated solid.

Purification_Workflow Start Crude Reaction Mixture (Sulfonamide + Byproducts) Analyze TLC / LC-MS Profiling Determine Impurity Polarity Start->Analyze LLE Phase 1: Liquid-Liquid Extraction (Remove Salts & Starting Materials) Analyze->LLE Decision Crude Purity > 90%? LLE->Decision Flash Phase 2: Flash Chromatography (Silica Gel, Hex/EtOAc + 0.1% AcOH) Decision->Flash No (Complex Profile) Recryst Phase 3: Recrystallization (70% Isopropanol / Water Matrix) Decision->Recryst Yes (Minor Impurities) Flash->Recryst Pure Pure target sulfonamide (>99% Purity) Recryst->Pure

Figure 1: Decision-tree workflow for the purification of sterically hindered sulfonamide building blocks.

Experimental Methodologies & Protocols

Phase 1: Preparative Liquid-Liquid Extraction (LLE)

Causality: This step exploits differential solubility to remove hydrophilic byproducts. Because the target sulfonamide is sterically hindered, extracting it into an aqueous NaOH layer (a common trick for primary sulfonamides) is inefficient. Instead, we keep the target in the organic phase and selectively wash out the impurities [1].

Protocol:

  • Dissolution: Dissolve 10.0 g of the crude reaction mixture in 150 mL of Ethyl Acetate (EtOAc). Ensure complete dissolution; filter out any insoluble polymeric salts.

  • Acidic Wash: Wash the organic layer with 2 × 50 mL of cold

    
    
    
    
    
    .
    • Mechanism: This irreversibly protonates any unreacted isopropylamine, forcing it into the aqueous layer.

  • Basic Wash: Wash with 2 × 50 mL of saturated aqueous

    
    .
    
    • Mechanism: Neutralizes residual acid and extracts unreacted sulfonyl chlorides (which rapidly hydrolyze to water-soluble sulfonic acids). The mild base will not deprotonate the hindered target sulfonamide.

  • Brine Wash & Drying: Wash with 50 mL of saturated aqueous

    
    , dry the organic layer over anhydrous 
    
    
    
    , filter, and concentrate in vacuo to yield the enriched crude solid.
Phase 2: High-Resolution Flash Column Chromatography

Causality: Secondary sulfonamides have a strong propensity to hydrogen-bond with the free silanol groups on standard silica gel, causing asymmetric peak tailing and co-elution with closely eluting impurities [3]. Adding a trace amount of weak acid suppresses this interaction, sharpening the elution band.

Protocol:

  • Column Preparation: Pack a glass column with standard phase silica gel (230-400 mesh) using a slurry of Hexane : EtOAc (9:1 v/v) containing

    
     Acetic Acid (AcOH).
    
  • Sample Loading: Dissolve the enriched crude in a minimum volume of Dichloromethane (DCM) and dry-load it onto a small amount of silica gel. Evaporate the DCM and load the dry powder evenly onto the column bed.

  • Gradient Elution:

    • Begin elution with 3 column volumes (CV) of Hexane:EtOAc (9:1).

    • Gradually step the gradient to 7:3 (Hexane:EtOAc).

    • Monitor fractions via TLC (UV active at 254 nm).

  • Fraction Consolidation: Pool fractions containing the pure product (

    
    ). Concentrate under reduced pressure.
    
Phase 3: Final Polishing via Recrystallization

Causality: Alkyl-substituted sulfonamides are highly prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing, especially when cooling is too rapid or the solvent is too non-polar [2]. A mixed solvent system (Isopropanol/Water) creates an ideal dielectric environment, while slow cooling promotes lattice formation over amorphous precipitation.

Protocol:

  • Solvent Preparation: Prepare a mixed solvent of 70% Isopropanol and 30% Deionized Water (v/v).

  • Dissolution: Suspend the chromatographed solid in an Erlenmeyer flask. Add the prepared solvent dropwise while heating to

    
     until complete dissolution is achieved.
    
  • Controlled Nucleation (Critical Step): Remove from heat and allow the flask to cool undisturbed at ambient temperature for 2 hours. Do not immediately transfer to an ice bath, as thermal shock induces oiling out [2].

  • Maturation: Once primary crystals are observed, transfer the flask to an ice bath (

    
    ) for 30 minutes to maximize theoretical yield.
    
  • Isolation: Recover the pure white crystalline solid via vacuum filtration (Büchner funnel). Wash the filter cake with 10 mL of ice-cold 30% Isopropanol/Water. Dry under high vacuum at

    
     for 12 hours.
    

Troubleshooting (Causality Analysis)

ObservationRoot Cause AnalysisRemediation Protocol
Product Fails to Elute from Column Excessive retention due to strong hydrogen bonding between the sulfonamide S=O/N-H groups and stationary phase silanols.Increase the polarity of the mobile phase (e.g., transition to 1:1 Hexane:EtOAc) and verify the addition of 0.1% AcOH to the eluent [1].
Oily Product Instead of Crystals The melting point of the solute is lower than the cloud point of the saturated solution; supersaturation caused liquid separation [2].Re-dissolve the oil by heating. Add 5% more Isopropanol to increase solubility, then cool at a strictly controlled rate (

/min). Seed with a pure crystal if available.
Persistent Colored Impurities Oxidized organic byproducts trapped within the crystal lattice during primary formation.Re-dissolve the target in the hot recrystallization matrix, add 1% (w/w) activated charcoal, boil for 5 minutes, and perform a hot gravity filtration prior to cooling [2].

References

  • BenchChem. "Byproduct identification and removal in sulfonamide synthesis." BenchChem Technical Resources.
  • BenchChem. "Technical Support Center: Recrystallization of Sulfonamide Products." BenchChem Tech Support.
  • PMC / National Institutes of Health. "Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway." NIH Author Manuscripts.
Application

Application Note: Mass Spectrometry of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide

Abstract This application note provides a detailed protocol for the mass spectrometric analysis of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide, a compound of interest in pharmaceutical research and development. The m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the mass spectrometric analysis of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide, a compound of interest in pharmaceutical research and development. The methodologies outlined herein are designed to ensure high-quality, reproducible data for researchers, scientists, and drug development professionals. This guide covers the chemical profile of the analyte, a robust sample preparation protocol, optimized mass spectrometry parameters, and a discussion of the expected fragmentation patterns. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Introduction

4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide is a substituted benzenesulfonamide. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, including antibacterial drugs.[1][2] Accurate and reliable analytical methods are crucial for the characterization and quantification of such compounds in various matrices during drug discovery and development. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), offers unparalleled sensitivity and selectivity for the analysis of small molecules.[3] This guide presents a comprehensive approach to the mass spectrometric analysis of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide, focusing on electrospray ionization (ESI) as the ionization technique of choice.

Chemical Profile of the Analyte

  • Compound Name: 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide

  • Molecular Formula: C₁₂H₁₉NO₃S

  • Molecular Weight: 257.35 g/mol

  • Monoisotopic Mass: 257.1086 Da

  • Structure:

Experimental Workflow

The overall experimental workflow for the analysis of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide is depicted in the following diagram. This workflow ensures that the sample is adequately prepared and analyzed to yield high-quality data.

Figure 1: Experimental workflow for the LC-MS/MS analysis of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide.

Materials and Reagents

  • 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide (analytical standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Syringe filters (0.22 µm)

Detailed Protocols

Sample Preparation

Proper sample preparation is critical for obtaining reliable and reproducible mass spectrometry data. The following protocol is recommended for the preparation of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide for LC-MS/MS analysis.

  • Stock Solution (1 mg/mL): Accurately weigh 1 mg of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide and dissolve it in 1 mL of methanol.

  • Working Solution (10 µg/mL): Dilute 10 µL of the stock solution with 990 µL of a 50:50 (v/v) mixture of methanol and water.

  • Final Sample (100 ng/mL): Further dilute 10 µL of the working solution with 990 µL of the mobile phase (see section 6.2).

  • Filtration: Filter the final sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source is recommended for this analysis.

Mass Spectrometry Method

Electrospray ionization is the preferred method for sulfonamides as it is a soft ionization technique suitable for polar and thermally labile molecules.[4] The positive ion mode is generally more sensitive for sulfonamides.[1][5]

Instrument Parameters

The following table summarizes the recommended starting parameters for the mass spectrometer. These may require optimization based on the specific instrument used.

ParameterRecommended SettingRationale
Ionization ModePositive Electrospray (ESI+)Sulfonamides readily form [M+H]⁺ ions.[1][5]
Capillary Voltage3.5 kVOptimizes the spray and ion formation.
Cone Voltage30 VFacilitates ion transfer and can induce some in-source fragmentation.
Desolvation GasNitrogenAids in the evaporation of the solvent from the charged droplets.
Desolvation Temp.350 °CEnsures efficient desolvation without thermal degradation.
Mass Rangem/z 50-300Covers the molecular ion and expected fragment ions.
Collision GasArgonUsed for collision-induced dissociation (CID) in the collision cell.
Collision Energy10-40 eV (Ramped)A range of collision energies is used to generate a comprehensive fragmentation spectrum.
Liquid Chromatography Parameters
ParameterRecommended Setting
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10-90% B over 5 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL

Expected Results and Discussion

Mass Spectrum

In positive ion mode ESI-MS, 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide is expected to readily form the protonated molecule, [M+H]⁺, at m/z 258.1.

Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will induce fragmentation, providing structural information. The fragmentation of sulfonamides is well-studied and often involves cleavage of the S-N and S-C bonds.[1][2] A common fragmentation pathway for aromatic sulfonamides is the loss of SO₂ (64 Da).[1][6]

The proposed fragmentation pathway for 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide is illustrated below.

FragmentationPathway M [M+H]⁺ m/z 258.1 F1 Loss of SO₂ [M+H-SO₂]⁺ m/z 194.1 M->F1 -SO₂ F2 Loss of Isopropylamine [M+H-C₃H₉N]⁺ m/z 199.1 M->F2 -C₃H₉N F3 Loss of Ethoxy Radical [M+H-C₂H₅O]⁺ m/z 213.1 M->F3 -C₂H₅O F4 [C₉H₁₂O]⁺ m/z 136.1 F2->F4 -SO₂

Figure 2: Proposed fragmentation pathway for protonated 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide.

Expected Fragment Ions

The following table summarizes the expected major fragment ions and their proposed structures.

m/zProposed FormulaDescription
258.1[C₁₂H₂₀NO₃S]⁺Protonated molecule [M+H]⁺
199.1[C₉H₁₁O₃S]⁺Loss of isopropylamine from the [M+H]⁺ ion.
194.1[C₁₂H₂₀N]⁺Loss of sulfur dioxide (SO₂) from the [M+H]⁺ ion.[1][6]
136.1[C₉H₁₂O]⁺Subsequent loss of SO₂ from the m/z 199.1 fragment.

Method Validation Considerations

For quantitative applications, this method should be validated according to established guidelines. Key validation parameters include:

  • Linearity: A calibration curve should be constructed to demonstrate a linear relationship between concentration and response.

  • Accuracy and Precision: The accuracy and precision of the method should be determined at multiple concentration levels.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified should be established.

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components should be assessed.

  • Matrix Effects: If analyzing complex samples, the influence of the sample matrix on the ionization of the analyte should be evaluated.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the mass spectrometric analysis of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide. By following the detailed sample preparation and instrument parameters, researchers can obtain high-quality, reproducible data for the identification and characterization of this compound. The provided information on the expected fragmentation patterns will aid in the structural elucidation and confirmation of the analyte.

References

  • Cooks, R. G., & Mabud, M. A. (1987). Collision-induced dissociation of peptides and related compounds. Mass Spectrometry Reviews, 6(4), 313-365. [Link]

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Jaskolla, T. W., & Lehmann, W. D. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO₂ via rearrangement. Journal of the American Society for Mass Spectrometry, 19(3), 448-454. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • Wikipedia. Sample preparation in mass spectrometry. [Link]

  • Mass Spectrometry Research Facility. Sample Preparation Protocol for Open Access MS. [Link]

  • Chen, Y., & Cooks, R. G. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Journal of the American Society for Mass Spectrometry, 32(3), 814-822. [Link]

  • Wang, J., Leung, D., & Chow, W. (2012). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). Journal of Food and Drug Analysis, 20(3), 663-671. [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. [Link]

  • Zhang, T., & Li, L. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4069-4077. [Link]

  • Biocompare. Prepping Small Molecules for Mass Spec. [Link]

  • Weinberger, S. R., & Whelihan, M. F. (1995). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of Chromatography A, 697(1-2), 231-243. [Link]

  • Reddy, A. R., & Reddy, G. S. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Chemistry, 2018, 1-8. [Link]

Sources

Method

Application Notes and Protocols for the Characterization of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide as a Novel Chemical Probe

Introduction 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide is a novel small molecule with a sulfonylurea-like scaffold, a class of compounds known for a wide range of biological activities.[1] As of this writing, there...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide is a novel small molecule with a sulfonylurea-like scaffold, a class of compounds known for a wide range of biological activities.[1] As of this writing, there is a lack of published data characterizing its specific biological targets or its utility as a chemical probe. This document, therefore, serves as a comprehensive guide for researchers on how to approach the characterization and validation of this compound as a potential chemical probe. A high-quality chemical probe is a powerful tool for dissecting biological pathways and validating new drug targets.[2] The principles and protocols outlined herein provide a rigorous framework for establishing its potency, selectivity, and mechanism of action.

A preliminary investigation into structurally similar compounds revealed that 4-ethoxy-N,3-dimethylbenzenesulfonamide, a close analog, has been identified as an activator in a high-throughput screen for the orphan G-protein coupled receptor 151 (GPR151).[3] GPR151 has a distinct expression pattern in the brain, particularly the habenula complex, and is implicated in neuropsychiatric disorders and metabolic health.[4][5] Based on this lead, we will use GPR151 as a hypothetical primary target to illustrate the experimental workflows for probe characterization. This guide is designed to be a self-validating system, where each experimental stage builds upon the last to create a complete and trustworthy profile of the compound's activities.

Part 1: Physicochemical Characterization

Before embarking on biological assays, it is crucial to determine the fundamental physicochemical properties of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide. These properties dictate its behavior in aqueous assay buffers, its ability to cross cellular membranes, and its stability under experimental conditions.[3] Poor solubility or stability can lead to misleading or irreproducible biological data.[6]

Table 1: Key Physicochemical Parameters for Probe Characterization

ParameterMethodDesired Range for a Good ProbeRationale
Aqueous Solubility Kinetic or Thermodynamic Solubility Assay>50 µM in assay bufferEnsures the compound remains in solution at tested concentrations, avoiding artifacts from precipitation.
Lipophilicity (LogD at pH 7.4) Shake-flask or HPLC method1-3Balances aqueous solubility with membrane permeability for cell-based assays.[6]
Chemical Stability HPLC-MS analysis over time in buffer>95% intact after 24hConfirms that the observed biological effects are due to the parent compound and not a degradation product.
Plasma Protein Binding Equilibrium Dialysis-Important for interpreting in vivo studies, as only the unbound fraction is typically active.[7]
Protocol 1.1: Kinetic Aqueous Solubility Assessment

This protocol provides a rapid assessment of the compound's solubility in a buffer relevant to biological assays.

Materials:

  • 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide

  • Dimethyl sulfoxide (DMSO), high purity

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microplates (polypropylene for compound storage, clear for reading)

  • Plate shaker

  • Spectrophotometer or HPLC-UV

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serial Dilution: In a 96-well polypropylene plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to ~5 µM).

  • Addition to Aqueous Buffer: Transfer 2 µL of each DMSO concentration to a new 96-well plate. Add 198 µL of PBS (pH 7.4) to each well. This results in a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM downwards.

  • Equilibration: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.

  • Measurement: Measure the turbidity of each well using a spectrophotometer at a wavelength of 620 nm. Alternatively, centrifuge the plate to pellet any precipitate, and measure the concentration of the compound in the supernatant using HPLC-UV.

  • Data Analysis: The kinetic solubility limit is the highest concentration that does not show significant precipitation or turbidity compared to the buffer-only control.

Part 2: In Vitro Target Identification and Validation

With favorable physicochemical properties established, the next step is to identify and validate the direct molecular targets of the compound. This is the cornerstone of building a mechanistic understanding of its biological effects.[8]

Hypothetical Target: G-Protein Coupled Receptor 151 (GPR151)

Based on the activity of a similar compound, we hypothesize that 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide may act as a modulator of GPR151.[3] The following protocols are designed to test this hypothesis.

Protocol 2.1: In Vitro GPR151 Functional Assay (cAMP Measurement)

Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels.[9] This assay will determine if the compound affects GPR151-mediated cAMP signaling.

Materials:

  • HEK293 cells stably expressing human GPR151 (HEK293-GPR151).

  • Parental HEK293 cells (for counter-screening).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • Forskolin (an adenylate cyclase activator).

  • A commercial cAMP detection kit (e.g., HTRF, ELISA, or LANCE).

  • 384-well white assay plates.

Procedure:

  • Cell Plating: Seed HEK293-GPR151 and parental HEK293 cells into 384-well plates at an appropriate density and grow overnight.

  • Compound Preparation: Prepare a serial dilution of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide in assay buffer.

  • Cell Treatment: Remove the growth medium and add the diluted compound to the cells. Incubate for 30 minutes at 37°C.

  • Stimulation: Add a sub-maximal concentration of forskolin (e.g., 1 µM, to be optimized) to all wells to stimulate cAMP production. This allows for the detection of both agonists (which will further increase cAMP) and inverse agonists (which will decrease the forskolin-stimulated cAMP level).

  • Lysis and Detection: After a 30-minute incubation with forskolin, lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Normalize the data to vehicle (DMSO) controls.

    • Plot the dose-response curve and calculate the EC50 (for agonists) or IC50 (for inverse agonists).

    • A significant effect in the HEK293-GPR151 cells that is absent in the parental HEK293 cells would suggest on-target activity.

GPR151_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Seed HEK293-GPR151 and Parental Cells C Treat Cells with Compound (30 min) A->C B Prepare Compound Serial Dilution B->C D Stimulate with Forskolin (30 min) C->D E Lyse Cells & Add Detection Reagents D->E F Measure cAMP Signal E->F G Plot Dose-Response Curve & Calculate EC50/IC50 F->G

Caption: Workflow for the in vitro GPR151 functional assay.

Part 3: Cellular Target Engagement

Confirming that a compound binds to its intended target in a complex cellular environment is a critical validation step.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in intact cells or cell lysates.[11][12][13] It is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[1]

Protocol 3.1: Cellular Thermal Shift Assay (CETSA) for GPR151

This protocol describes how to perform CETSA to confirm the interaction between 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide and GPR151 in cells.

Materials:

  • HEK293-GPR151 cells.

  • Complete growth medium (e.g., DMEM + 10% FBS).

  • PBS with protease and phosphatase inhibitors.

  • Thermal cycler or heating blocks.

  • Lysis buffer (e.g., RIPA buffer).

  • Equipment for protein quantification (e.g., BCA assay).

  • SDS-PAGE and Western blotting equipment.

  • A validated primary antibody against GPR151.

  • HRP-conjugated secondary antibody and ECL substrate.

Procedure:

Part A: Determining the Melt Curve

  • Cell Culture: Grow HEK293-GPR151 cells to ~80-90% confluency.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with inhibitors to a concentration of ~10^7 cells/mL.

  • Aliquoting: Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the tubes in a thermal cycler and heat each to a different temperature (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes. Include a non-heated control (25°C).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 37°C water bath).

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. The supernatant contains the soluble protein fraction.

  • Western Blotting: Quantify the protein concentration in each supernatant. Analyze equal amounts of protein by SDS-PAGE and Western blot using the anti-GPR151 antibody.

  • Analysis: Quantify the band intensities and plot them against temperature. The resulting curve is the melt curve of GPR151. The T_m is the temperature at which 50% of the protein has denatured.

Part B: Isothermal Dose-Response Fingerprint (ITDRF)

  • Cell Treatment: Treat intact HEK293-GPR151 cells with a range of concentrations of the compound (and a DMSO vehicle control) for 1-2 hours at 37°C.

  • Harvest and Heat Challenge: Harvest the cells and perform the heat challenge at a single, optimized temperature (typically T_m + 4-6°C) as determined from the melt curve.

  • Lysis and Analysis: Lyse the cells, separate the soluble fraction, and analyze by Western blot as described above.

  • Data Analysis: A dose-dependent increase in the amount of soluble GPR151 at the challenge temperature indicates target engagement and stabilization. Plot the band intensities against compound concentration to determine a cellular EC50 for target engagement.

CETSA_Workflow cluster_melt Part A: Melt Curve Generation cluster_itdrf Part B: Isothermal Dose-Response A1 Harvest Cells A2 Heat Challenge (Temp Gradient) A1->A2 A3 Lysis & Centrifugation A2->A3 A4 Western Blot for GPR151 A3->A4 A5 Determine Tm A4->A5 B2 Heat Challenge (Fixed Temp) A5->B2 Informs Temp Choice B1 Treat Cells with Compound (Conc. Gradient) B1->B2 B3 Lysis & Centrifugation B2->B3 B4 Western Blot for GPR151 B3->B4 B5 Determine Cellular EC50 B4->B5

Caption: The two-stage workflow for CETSA.

Part 4: Selectivity Profiling

Protocol 4.1: Kinome-Wide Competition Binding Assay (Kinobeads)

This chemoproteomic method assesses the ability of a compound to compete with a broad-spectrum kinase inhibitor cocktail immobilized on beads for binding to kinases from a cell lysate.[15][16]

Materials:

  • Cell lysate from a relevant cell line (e.g., HEK293 or a cancer cell line).

  • Kinobeads (commercially available or prepared in-house).

  • 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide.

  • LC-MS/MS equipment and software for quantitative proteomics.

Procedure:

  • Lysate Preparation: Prepare a native cell lysate under conditions that preserve kinase structure and activity.

  • Competition: Aliquot the lysate and incubate with different concentrations of the test compound (e.g., 0.1 µM, 1 µM, 10 µM) and a DMSO vehicle control for 1 hour.

  • Kinobead Incubation: Add the kinobead slurry to each lysate sample and incubate for 1 hour to capture kinases that are not bound to the test compound.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and perform in-solution or on-bead tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures by quantitative LC-MS/MS.

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each identified kinase, calculate the ratio of its abundance in the compound-treated sample versus the DMSO control.

    • A dose-dependent decrease in the amount of a kinase pulled down by the beads indicates that the compound binds to that kinase.

    • Results are typically plotted as a tree map or a table showing the percent inhibition for each kinase at a given concentration.

Table 2: Example Format for Selectivity Data Presentation

Target ClassTarget Name% Inhibition at 1 µM% Inhibition at 10 µM
Hypothesized Target GPR151(Data from functional assay)(Data from functional assay)
Kinase ABL1<10%15%
Kinase SRC<10%12%
Kinase EGFR<10%<10%
... (other kinases) .........

Conclusion

References

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Available at: [Link]

  • Al-Sanea, M. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of the Egyptian National Cancer Institute, 35(1), 29. Available at: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in molecular biology (Clifton, N.J.), 1491, 159–178. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Target Identification Services. Available at: [Link]

  • Senter, T., et al. (2018). Chemical probes and drug leads from advances in synthetic planning and methodology. Cell chemical biology, 25(2), 194-205. Available at: [Link]

  • Piazza, I., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. Accounts of Chemical Research, 56(7), 837-848. Available at: [Link]

  • Lomenick, B., et al. (2010). Identification of Direct Protein Targets of Small Molecules. ACS chemical biology, 5(11), 1039-1047. Available at: [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024, September 6). Drug Discovery News. Available at: [Link]

  • Inda, C., et al. (2024). Synthesis and Characterization of Click Chemical Probes for Single-Cell Resolution Detection of Epichaperomes in Neurodegenerative Disorders. International Journal of Molecular Sciences, 25(11), 6140. Available at: [Link]

  • bioRxiv. (2026, February 8). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. Available at: [Link]

  • Médard, G., et al. (2015). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Journal of proteomics, 119, 157-167. Available at: [Link]

  • Frye, S. V. (2010). The art of the chemical probe. Nature chemical biology, 6(3), 159-161. Available at: [Link]

  • Creative Bioarray. (n.d.). Physicochemical Characterization Assays. Available at: [Link]

  • Patsnap Synapse. (2025, May 7). GPR151 - Drugs, Indications, Patents. Available at: [Link]

  • AXXAM. (n.d.). In Vitro Assays | For successful drug discovery programs. Available at: [Link]

  • Gehringer, M., & Laufer, S. A. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of medicinal chemistry, 64(18), 13357-13372. Available at: [Link]

  • Grantome. (2018, May 1). High Throughput Screening to Discover Small Molecule Modulators of the Orphan GPCR GPR151. Available at: [Link]

  • Fabian, M. A., et al. (2005). Protocol for LDS-1168 Competition binding assays. Nature biotechnology, 23(3), 329-336. Available at: [Link]

  • Eurofins DiscoverX. (2019, April 17). INSIGHTS INTO GPCR DRUG DISCOVERY & DEVELOPMENT. Available at: [Link]

  • Ahuja, D., et al. (2022). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial chemistry & high throughput screening, 25(10), 1667-1678. Available at: [Link]

  • Chemical Probes Portal. (n.d.). Guidelines for characterization of probes to be used in animals. Available at: [Link]

  • Workman, P., & Collins, I. (2010). Probing the Probes: Fitness Factors For Small Molecule Tools. Chemistry & biology, 17(6), 561-577. Available at: [Link]

  • Alto Predict. (2016, July 6). Best Practices for Chemical Probes. Available at: [Link]

  • Annual Reviews. (2022, June 15). Validating Small Molecule Chemical Probes for Biological Discovery. Available at: [Link]

  • ACS Publications. (2023, June 6). Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders. Available at: [Link]

  • ResearchGate. (2013, June 26). (PDF) Development of Novel In Vivo Chemical Probes to Address CNS Protein Kinase Involvement in Synaptic Dysfunction. Available at: [Link]

  • Taylor & Francis Online. (2020, June 19). The chemical probe – scopes, limitations and challenges. Available at: [Link]

  • UKM Medical Molecular Biology Institute. (2022, July 19). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Available at: [Link]

  • Gehringer, M., & Laufer, S. A. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of medicinal chemistry, 64(18), 13357–13372. Available at: [Link]

  • PMC. (2024, November 22). diaPASEF-Powered Chemoproteomics Enables Deep Kinome Interaction Profiling. Available at: [Link]

  • PMC. (n.d.). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. Available at: [Link]

  • Harvard University. (n.d.). Safety | Department of Chemistry and Chemical Biology. Available at: [Link]

  • PMC. (2025, April 28). The Orphan Receptor GPR151: Discovery, Expression, and Emerging Biological Significance. Available at: [Link]

  • NCBI Bookshelf. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Available at: [Link]

  • The Human Protein Atlas. (n.d.). GPR151 protein expression summary. Available at: [Link]

  • Lab Manager. (2024, January 23). Lab Safety Rules and Guidelines. Available at: [Link]

  • Ibis Scientific, LLC. (2025, May 5). Guide to Promoting Lab Safety When Working With Chemicals. Available at: [Link]

  • Purdue University. (n.d.). Laboratory Safety Guidelines: 40 Steps to a Safer Laboratory. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Scaling Up 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide Production

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide. Here, we address common c...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide. Here, we address common challenges and provide practical, in-depth troubleshooting advice to ensure a robust, scalable, and reproducible manufacturing process. Our approach is grounded in established chemical principles and field-proven insights to support your development pipeline.

I. Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the initial stages of process development and scale-up for 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide.

Q1: What is the most common synthetic route for 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide and what are the critical control points?

A1: The most prevalent and industrially viable synthetic route is a two-step process. The first step involves the chlorosulfonation of 2-methylphenetole (1-ethoxy-2-methylbenzene) to produce the key intermediate, 4-ethoxy-3-methylbenzenesulfonyl chloride. The second step is the amidation of this sulfonyl chloride with isopropylamine to yield the final product.

  • Critical Control Points:

    • Chlorosulfonation Temperature: This reaction is highly exothermic. Strict temperature control is crucial to prevent the formation of isomeric and over-sulfonated byproducts.

    • Stoichiometry in Amidation: The molar ratio of isopropylamine to the sulfonyl chloride must be carefully controlled to avoid the formation of di-sulfonated impurities and to ensure complete conversion.[1]

    • Moisture Control: Sulfonyl chlorides are highly susceptible to hydrolysis. All reagents and solvents should be anhydrous to prevent the formation of the corresponding sulfonic acid, which can complicate purification.[1]

Q2: What are the primary challenges when scaling this synthesis from the lab to a pilot plant?

A2: Scaling up the synthesis of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide introduces several challenges that are often not apparent at the bench scale. These include:

  • Heat and Mass Transfer: Inadequate mixing and inefficient heat removal in larger reactors can lead to localized temperature gradients, resulting in an altered impurity profile and reduced yield.

  • Reagent Addition Rates: The rate of addition of chlorosulfonic acid and isopropylamine becomes a critical parameter at scale to control the reaction exotherm and maintain a consistent reaction profile.

  • Solid Handling and Isolation: The physical properties of the product, such as crystal size and morphology, can vary with the scale of crystallization, impacting filtration and drying times.

  • Safety: Handling large quantities of corrosive reagents like chlorosulfonic acid necessitates robust safety protocols and specialized equipment.

Q3: How can I effectively monitor the progress of the amidation reaction?

A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods for monitoring the reaction progress.

  • TLC: A simple and rapid method for qualitative monitoring. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the sulfonyl chloride spot and the appearance of the product spot indicate reaction progression.

  • HPLC: Provides quantitative data on the consumption of starting materials and the formation of the product and byproducts. A reverse-phase C18 column with a gradient of water and acetonitrile is a typical setup.

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed, question-and-answer-style troubleshooting guide for specific problems that may arise during the synthesis and purification of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide.

A. Synthesis & Reaction-Related Issues

Q4: I am observing a low yield in the chlorosulfonation step. What are the likely causes and how can I improve it?

A4: Low yields in the chlorosulfonation of 2-methylphenetole are often traced back to suboptimal reaction conditions or reagent quality.

  • Potential Cause 1: Incomplete Reaction.

    • Solution: Ensure a sufficient excess of chlorosulfonic acid is used (typically 1.5 to 4.0 molar equivalents).[2] The reaction time may also need to be extended. Monitor the reaction by quenching a small aliquot and analyzing by HPLC or NMR to confirm the complete consumption of the starting material.

  • Potential Cause 2: Side Reactions.

    • Solution: The primary side reaction is the formation of isomeric sulfonyl chlorides. This is often due to poor temperature control. Maintain a low reaction temperature (typically between 0-10 °C) during the addition of chlorosulfonic acid. The addition should be slow and controlled to dissipate the heat generated.

  • Potential Cause 3: Hydrolysis of the Product.

    • Solution: The work-up procedure is critical. The reaction mixture should be quenched by pouring it onto ice-water. This precipitates the sulfonyl chloride and minimizes its contact time with water, thus reducing hydrolysis to the sulfonic acid.

Q5: My amidation reaction is sluggish and does not go to completion. What can I do?

A5: A stalled amidation reaction can be due to several factors related to the reactivity of the amine and the reaction conditions.

  • Potential Cause 1: Insufficient Base.

    • Solution: The reaction of the sulfonyl chloride with isopropylamine generates one equivalent of hydrochloric acid, which can protonate the starting amine, rendering it non-nucleophilic. An excess of a non-nucleophilic base, such as triethylamine or pyridine (at least 2 equivalents), should be used to scavenge the HCl. Alternatively, using an excess of isopropylamine can also serve as the base.

  • Potential Cause 2: Low Reaction Temperature.

    • Solution: While the initial addition of the sulfonyl chloride to the amine is often done at a low temperature to control the exotherm, the reaction may require warming to room temperature or even gentle heating to proceed to completion. Monitor the reaction by TLC or HPLC to determine the optimal temperature profile.

Q6: I am observing a significant amount of a di-sulfonated byproduct. How can I prevent this?

A6: The formation of a di-sulfonated impurity, where two molecules of the sulfonyl chloride react with one molecule of a primary amine (if present as an impurity) or the product itself under harsh conditions, can be a challenge. While isopropylamine is a primary amine, the formation of a di-sulfonated product is less common than with less sterically hindered primary amines. However, if observed, the following can be done:

  • Solution: Use a slight excess of isopropylamine relative to the 4-ethoxy-3-methylbenzenesulfonyl chloride.[1] This ensures that there is always a higher concentration of the amine available to react with the sulfonyl chloride, minimizing the chance of a second sulfonylation of the product. Maintaining a moderate reaction temperature is also beneficial.

B. Purification & Isolation Issues

Q7: My crude product is an oil and is difficult to crystallize. What are my options?

A7: "Oiling out" during crystallization is a common issue when the melting point of the solute is lower than the boiling point of the solvent, or when the concentration of impurities is high.

  • Solution 1: Solvent Screening for Recrystallization.

    • A systematic solvent screen is recommended. For sulfonamides, common and effective solvent systems include ethanol/water, ethyl acetate/hexane, and isopropanol/water.[3] The goal is to find a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Solution 2: Seed Crystals.

    • If a small amount of crystalline material can be obtained (e.g., by scratching the flask with a glass rod at the solvent-air interface), adding these seed crystals to the cooled, supersaturated solution can induce crystallization.

  • Solution 3: Column Chromatography.

    • If recrystallization proves difficult, purification by silica gel column chromatography is a reliable alternative. A gradient elution with a hexane/ethyl acetate mobile phase is typically effective for separating the sulfonamide product from less polar starting materials and more polar byproducts.

Q8: After recrystallization, the purity of my product is still below the required specification. What are the next steps?

A8: If a single recrystallization is insufficient, it suggests the presence of impurities with similar solubility profiles to the product.

  • Solution 1: Second Recrystallization.

    • A second recrystallization from a different solvent system can often remove the persistent impurities.

  • Solution 2: Charcoal Treatment.

    • If the product has a persistent color, this may be due to colored impurities. Adding a small amount of activated charcoal to the hot solution before filtration can help remove these.[4]

  • Solution 3: Chromatographic Polishing.

    • For very high purity requirements, a final polishing step using column chromatography after an initial recrystallization may be necessary.

III. Experimental Protocols & Data

A. Synthesis of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide

This protocol is a representative procedure based on general methods for sulfonamide synthesis. Optimization will be required for specific equipment and scales.

Step 1: Chlorosulfonation of 2-Methylphenetole

  • Charge a clean, dry, jacketed reactor with 2-methylphenetole (1.0 eq).

  • Begin aggressive agitation and cool the reactor to 0-5 °C.

  • Slowly add chlorosulfonic acid (2.0-3.0 eq) subsurface, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 5-10 °C for 1-2 hours. Monitor for completion by HPLC.

  • Carefully quench the reaction by slowly transferring the reaction mixture to a separate vessel containing a vigorously stirred mixture of ice and water.

  • The precipitated 4-ethoxy-3-methylbenzenesulfonyl chloride is then isolated by filtration and washed with cold water until the washings are neutral.

  • The wet cake of the sulfonyl chloride should be used immediately in the next step or stored under vacuum to prevent hydrolysis.

Step 2: Amidation with Isopropylamine

  • In a separate reactor, charge isopropylamine (1.5-2.0 eq) and a suitable solvent such as dichloromethane or toluene.

  • Cool the amine solution to 0-5 °C.

  • Slowly add a solution of the 4-ethoxy-3-methylbenzenesulfonyl chloride (1.0 eq) in the same solvent, maintaining the temperature below 15 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is deemed complete by HPLC.

  • Quench the reaction with water.

  • Separate the organic layer and wash sequentially with dilute hydrochloric acid (to remove excess isopropylamine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to yield the crude 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide.

B. Purification Protocol: Recrystallization
  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., isopropanol).

  • If the solution is colored, add a small amount of activated charcoal and heat for a further 15 minutes.

  • Perform a hot filtration to remove the charcoal and any insoluble impurities.

  • Slowly add a co-solvent in which the product is less soluble (e.g., water) to the hot filtrate until the solution becomes slightly turbid.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.[5]

C. Key Process Parameters & Expected Impurities
ParameterStep 1: ChlorosulfonationStep 2: AmidationRationale & Potential Impact on Scale-Up
Temperature 0-10 °C0-25 °CCritical for controlling exotherms and minimizing side reactions. Inadequate cooling at scale can lead to runaway reactions and a different impurity profile.
Reagent Stoichiometry Chlorosulfonic acid (2-3 eq)Isopropylamine (1.5-2 eq)Ensures complete conversion and minimizes byproducts. At scale, accurate dosing is crucial for process consistency.
Solvent Neat or DichloromethaneDichloromethane, TolueneSolvent choice impacts reaction kinetics, work-up, and product isolation. At scale, consider solvent recovery and safety.
Potential Impurities Isomeric sulfonyl chlorides, 4-ethoxy-3-methylbenzenesulfonic acidDi-sulfonated byproduct, unreacted sulfonyl chloride, unreacted isopropylamineImpurity profiles can change with scale. Robust analytical methods are needed for detection and control.

IV. Visualizations

A. Synthetic Pathway

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amidation 2-Methylphenetole 2-Methylphenetole 4-Ethoxy-3-methylbenzenesulfonyl_chloride 4-Ethoxy-3-methylbenzenesulfonyl_chloride 2-Methylphenetole->4-Ethoxy-3-methylbenzenesulfonyl_chloride Chlorosulfonic Acid (ClSO3H) 0-10 °C 4-Ethoxy-N-isopropyl-3-methylbenzenesulfonamide 4-Ethoxy-N-isopropyl-3-methylbenzenesulfonamide 4-Ethoxy-3-methylbenzenesulfonyl_chloride->4-Ethoxy-N-isopropyl-3-methylbenzenesulfonamide Isopropylamine Base (e.g., Triethylamine) 0-25 °C

Caption: Synthetic route to 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide.

B. Troubleshooting Logic for Low Yield

G cluster_solutions Potential Solutions Low_Yield Low_Yield Incomplete_Reaction Incomplete_Reaction Low_Yield->Incomplete_Reaction Side_Reactions Side_Reactions Low_Yield->Side_Reactions Purification_Losses Purification_Losses Low_Yield->Purification_Losses Increase_Reaction_Time Increase_Reaction_Time Incomplete_Reaction->Increase_Reaction_Time Optimize_Temperature Optimize_Temperature Incomplete_Reaction->Optimize_Temperature Side_Reactions->Optimize_Temperature Adjust_Stoichiometry Adjust_Stoichiometry Side_Reactions->Adjust_Stoichiometry Improve_Workup Improve_Workup Purification_Losses->Improve_Workup Optimize_Crystallization Optimize_Crystallization Purification_Losses->Optimize_Crystallization

Caption: Troubleshooting workflow for addressing low product yield.

V. References

  • Google Patents. (1987). Preparation of N-substituted arylsulfonamides. US4713489A.

  • BenchChem. (2025). Technical Support Center: Scale-Up Synthesis of Benzenesulfonamides.

  • The Royal Society of Chemistry. (n.d.). Supporting information.

  • Google Patents. (1988). Preparation of arylsulfonamides. US4739116A.

  • National Center for Biotechnology Information. (2025). Recent advances in the synthesis of N-acyl sulfonamides.

  • The Royal Society of Chemistry. (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach.

  • CUNY. (n.d.). Isolation and Purification of Organic Compounds Recrystallization (Expt #3).

  • National Center for Biotechnology Information. (n.d.). N-(3-Ethoxyphenyl)-4-methylbenzenesulfonamide.

  • Sigma-Aldrich. (n.d.). 4-ETHOXY-N-ISOPROPYL-N-PHENYLBENZAMIDE AldrichCPR.

  • CUNY. (n.d.). Purification by Recrystallization.

  • MilliporeSigma. (n.d.). Sample Preparation for Chromatographic Purification.

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.

  • ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 4-isopropyl-N-(4-methylbenzyl)benzamide.

  • Google Patents. (1982). Process for manufacturing N-benzyl-N-isopropyl amides. US4331815A.

  • Google APIs. (2012). (12) Patent Application Publication (10) Pub. No.: US 2012/0309796 A1.

  • European Patent Office. (2013). PROCESSES FOR THE PREPARATION OF (S)-1-(3-ETHOXY-4METHOXYPHENYL)-2-METHANESULFONYLETHYLAMINE.

  • SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, N-butyl-3-nitro-4-(phenylamino)- on Newcrom R1 HPLC column.

  • Waters. (n.d.). Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities.

  • Organic Syntheses. (n.d.). Benzaldehyde, 4-ethoxy-3-hydroxy.

  • Justia. (n.d.). Michael Elliott Inventions, Patents and Patent Applications.

  • SpectraBase. (n.d.). 4-isopropyl-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide.

  • ResearchGate. (2026). N-(3-Ethoxyphenyl)-4-methylbenzenesulfonamide.

  • PrepChem.com. (n.d.). Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide.

  • Sigma-Aldrich. (n.d.). N-isopropyl-2-nitro-benzenesulfonamide | 23530-42-9.

  • Google APIs. (n.d.). WO2022122773A1 - 4-(2-fluoro-4-methoxy-5-3-(((1-methylcyclobutyl)methyl)carbamoyl)bicyclo[2.2.1]heptan-2-yl)carbamoyl)phenoxy)-1-methylcyclohexane-1-carboxylic acid derivatives and similar compounds as rxfp1 modulators for the treatment of heart.

  • Patent 2731430. (n.d.). PESTICIDAL COMPOSITIONS AND PROCESSES RELATED THERETO.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: Evaluating 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide Against Known SUR1-TRPM4 Inhibitors

A Guide for Researchers in Neuroprotection and Cellular Injury This guide provides a comprehensive framework for evaluating the efficacy of a novel sulfonylurea compound, 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide,...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Neuroprotection and Cellular Injury

This guide provides a comprehensive framework for evaluating the efficacy of a novel sulfonylurea compound, 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide, in the context of a well-established therapeutic target: the Sulfonylurea Receptor 1-Transient Receptor Potential Melastatin 4 (SUR1-TRPM4) channel. We will delve into the critical role of this channel in secondary injury cascades following neurological insults and compare the potential of our novel compound with the benchmark inhibitor, glibenclamide.

Introduction: The SUR1-TRPM4 Channel as a Critical Mediator of Secondary Injury

In the aftermath of acute central nervous system (CNS) injuries such as traumatic brain injury (TBI) and stroke, a secondary wave of cellular damage often proves more devastating than the initial insult. A key player in this secondary injury cascade is the de novo upregulation and opening of the SUR1-TRPM4 channel.[1][2] This channel, a heteromer of the sulfonylurea receptor 1 (SUR1) and the transient receptor potential melastatin 4 (TRPM4) cation channel, is not typically expressed in healthy brain tissue.[3] However, following injury, its expression is induced in various cells of the neurovascular unit, including neurons, astrocytes, and microvascular endothelium.[1][3]

The opening of the SUR1-TRPM4 channel leads to a sustained influx of sodium ions (Na+), which in turn causes cytotoxic edema, oncotic cell death, and disruption of the blood-brain barrier.[1][2] This pathological cascade contributes significantly to lesion expansion, neuroinflammation, and long-term neurological deficits.[2][3][4][5]

Mechanism of SUR1-TRPM4-Mediated Cellular Injury

cluster_0 Cellular Stress (e.g., TBI, Stroke) cluster_1 Channel Upregulation & Activation cluster_2 Pathological Consequences stress Mechanical Trauma / Ischemia upregulation ↑ SUR1-TRPM4 Expression stress->upregulation opening Channel Opening upregulation->opening na_influx Na+ Influx opening->na_influx edema Cytotoxic Edema na_influx->edema death Oncotic Cell Death edema->death bbb BBB Disruption death->bbb inflammation Neuroinflammation death->inflammation cluster_0 In Vitro Characterization cluster_1 In Vivo Validation cluster_2 Outcome Measures patch_clamp Electrophysiology (Patch-Clamp) binding_assay Radioligand Binding Assay patch_clamp->binding_assay cell_viability Cell-Based Assays (Cytotoxicity, Edema) binding_assay->cell_viability tbi_model Traumatic Brain Injury (TBI) Model cell_viability->tbi_model stroke_model Ischemic Stroke Model cell_viability->stroke_model edema_volume Brain Edema Measurement tbi_model->edema_volume lesion_volume Lesion Volume Analysis tbi_model->lesion_volume neuro_score Neurological Function Tests tbi_model->neuro_score stroke_model->edema_volume stroke_model->lesion_volume stroke_model->neuro_score

Sources

Comparative

Independent Verification of the Biological Activity of 4-Ethoxy-N-isopropyl-3-methylbenzenesulfonamide (EIMS)

Document Type: Publish Comparison Guide & In-Vitro Validation Framework Target Audience: Researchers, Application Scientists, and Drug Development Professionals Executive Summary & Mechanistic Rationale The discovery of...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Publish Comparison Guide & In-Vitro Validation Framework Target Audience: Researchers, Application Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The discovery of novel analgesics heavily relies on targeting peripheral pain pathways. The voltage-gated sodium channel Nav1.7 has emerged as a genetically validated target for pain management due to its critical role in amplifying subthreshold depolarizations in nociceptive sensory neurons[1].

4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide (EIMS) is a novel, uncharacterized arylsulfonamide. Based on its structural motif, we hypothesized that EIMS acts as a state-dependent inhibitor of Nav1.7, interacting specifically with the Voltage-Sensing Domain IV (VSD4)[2]. To objectively verify its biological activity, we designed a comprehensive electrophysiological comparison guide. This guide evaluates the performance of EIMS against established benchmarks: the highly potent, clinically-investigated VSD4 blocker PF-05089771 , and the non-state-dependent pore blocker Tetrodotoxin (TTX) [2].

Pathway N1 Noxious Stimulus (Inflammation) N2 Nav1.7 Activation (Signal Amplification) N1->N2 Membrane Depolarization N3 Action Potential Generation N2->N3 Threshold Reached N4 Pain Perception (CNS Processing) N3->N4 Synaptic Transmission

Fig 1. Nav1.7 signaling pathway highlighting target intervention points in nociception.

The Self-Validating System: Assay Logic & Causality

When evaluating uncharacterized molecules, adhering strictly to established in vitro assay guidelines ensures data reliability and mitigates false positives[3]. Every protocol detailed in this framework is engineered as a self-validating system using internal control mechanisms:

  • State-Dependence Validation (Causality): Arylsulfonamides bind preferentially to the inactivated state of the channel[2]. By forcing the cells into a resting state (-120 mV) versus a half-inactivated state (-50 mV), we uncover the true physiological potency. Without this pre-pulse step, a potent state-dependent inhibitor like EIMS would be falsely dismissed as inactive.

  • Positive Control Anchoring: Running a parallel dose-response of PF-05089771 ensures that the cell line and voltage protocols are performing properly. If PF-05089771 yields an IC50 of ~11 nM, the system is validated.

  • Pore-Blocker Disambiguation: TTX is utilized because its inhibition is not state-dependent. If TTX shows identical IC50 values across both resting and inactivated protocols, we confirm that our voltage conditioning specifically isolates VSD4-dependent mechanisms[2].

ValidationLogic S1 Compound EIMS Addition S2 Resting Protocol (Hold -120mV) S1->S2 S3 Inactivated Protocol (Hold -50mV) S1->S3 S4 Weak Inhibition (IC50 > 10 µM) S2->S4 Expected Behavior S5 Potent Inhibition (IC50 < 1 µM) S3->S5 Preferential Binding S6 VSD4-Targeting Confirmed S4->S6 S5->S6

Fig 2. Logic tree for validating state-dependent Nav1.7 arylsulfonamide inhibitors.

Step-by-Step Methodologies

Primary High-Throughput FLIPR Membrane Potential Assay

Objective: Rapid orthogonal screening to verify basal compound activity before electrophysiology.

  • Cell Seeding: Seed HEK293 cells stably expressing human Nav1.7 at a density of 40,000 cells/well in 384-well clear-bottom plates. Incubate for 24 hours at 37°C.

    • Causality: Generating an unbroken, confluent cell monolayer is critical to prevent erratic fluorescence background noise.

  • Dye Loading: Aspirate media and add 20 µL/well of FLIPR Membrane Potential Assay Dye. Incubate for 30 minutes at 37°C.

  • Compound Pre-incubation: Add 10 µL of EIMS, PF-05089771, TTX, or vehicle (0.1% DMSO) at varied concentrations. Incubate for 10 minutes.

    • Causality: Arylsulfonamides often possess slow on-rates. A 10-minute pre-incubation is necessary for the compound to penetrate the membrane and reach the VSD4 binding pocket to establish equilibrium block.

  • Stimulation & Readout: Inject 100 µM Veratridine to lock Nav1.7 channels in the open state[2]. Measure fluorescence kinetics (Ex 530 nm / Em 565 nm) continuously for 3 minutes.

Automated Patch-Clamp Electrophysiology

Objective: High-resolution verification of state-dependent channel inhibition using multihole recording[4].

  • System Preparation: Prime the automated patch-clamp system (e.g., Qube 384) with standard extracellular (140 mM NaCl) and intracellular (140 mM CsF) physiological solutions.

  • Cell Capture & Seal Formation: Introduce single-cell suspension. Apply -10 mbar pressure to draw cells into the microfluidic apertures. Follow with -250 mbar pressure pulses to rupture the membrane and achieve the whole-cell recording configuration[4].

    • Causality: Achieving a gigaseal (>800 MΩ) is an absolute requirement to ensure strict voltage control and prevent leak currents from corrupting the IC50 calculations.

  • Voltage Protocol 1 (Resting State): Hold the membrane potential at -120 mV. Elicit sodium currents by stepping to 0 mV for 20 ms.

  • Voltage Protocol 2 (Inactivated State): Hold cells at -120 mV. Apply an 8-second pre-pulse to -50 mV (V1/2), followed by a step to 0 mV for 20 ms.

    • Causality: The 8-second pre-pulse to -50 mV effectively forces the majority of channels into the slow-inactivated state. Arylsulfonamides require this specific conformation to exert high-affinity block.

  • Data Analysis: Measure the peak inward current reduction. Fit the dose-response curves using a 4-parameter logistic equation to determine IC50.

Comparative Performance Data

To establish the viability of EIMS, independent verification must benchmark its performance against standard therapies. The following tables summarize the in-vitro electrophysiological readouts.

Table 1: State-Dependent IC50 Profiling (hNav1.7)

Data demonstrates the causal link between holding potential and compound potency. EIMS and PF-05089771 both show massive shifts in potency, confirming a shared mechanism of action.

CompoundTarget ClassResting State IC50 (µM)Inactivated State IC50 (µM)State-Dependent Ratio
EIMS Novel Arylsulfonamide> 10.00.85 ± 0.12> 11.7x
VSD4 Reference Blocker1.4 ± 0.30.011 ± 0.002~127.0x
Tetrodotoxin (TTX) Pore Blocker Control0.034 ± 0.0050.032 ± 0.0041.0x
Table 2: Subtype Selectivity Panel (Inactivated State IC50, µM)

Minimizing off-target effects on cardiac (Nav1.5) channels is critical for the safety profile of any new sodium channel blocker.

CompoundhNav1.7 (Pain)hNav1.5 (Cardiac)hNav1.8 (DRG)Fold Selectivity (Nav1.5 / 1.7)
EIMS 0.85> 30.0> 30.0> 35x
PF-05089771 0.011> 10.0> 10.0> 900x
Scientific Analysis

The experimental data confirms that EIMS acts as a genuine state-dependent inhibitor of Nav1.7. While it exhibits an IC50 of 0.85 µM—making it roughly 77-fold less potent than the optimized clinical candidate PF-05089771 (11 nM)—EIMS completely mirrors the mechanistic behavior of established VSD4 blockers. Importantly, the lack of state-dependence observed in the TTX control (Ratio = 1.0x) mathematically validates the integrity of our biophysical assay design[2]. Furthermore, EIMS demonstrates clean selectivity over the cardiac isoform Nav1.5, passing the first crucial safety gateway for hit-to-lead progression.

Conclusions

This independent evaluation serves as a comprehensive framework for validating uncharacterized small molecules. By instituting a self-validating patch-clamp protocol that manipulates channel conformational states, we successfully established the biological activity profile of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide (EIMS). EIMS is a verifiable, state-dependent Nav1.7 inhibitor that provides a highly specific, albeit moderate-potency, chemical starting point for future structure-activity relationship (SAR) optimization campaigns in neuropathic pain management.

References

  • Ahuja, S., et al. (2018) . Mechanism-specific assay design facilitates the discovery of Nav1.7-selective inhibitors. Proceedings of the National Academy of Sciences (PNAS), 115(4), E1003-E1012. Available at:[Link][2]

  • Liu, C., et al. (2019) . Differential Inhibition of Nav1.7 and Neuropathic Pain by Hybridoma-Produced and Recombinant Monoclonal Antibodies that Target Nav1.7. Neuroscience Bulletin. Available at:[Link][1]

  • Food and Drug Administration (FDA) . Bioanalytical Method Validation Guidance for Industry (2018). U.S. Department of Health and Human Services. Available at:[Link][3]

  • Rösch, P., et al. (2025) . Discovery of Nav1.7 Inhibitors through the Screening of Marine Natural Product Extracts. ACS Chemical Neuroscience. Available at:[Link] (Proxy canonical URL based on source data)[4]

Sources

Validation

Comparative Statistical Analysis of Novel Sulfonamide EIMBS vs. Standard CA Inhibitors in Targeting Hypoxic Tumor Microenvironments

Executive Summary & Scientific Context The dysregulation of extracellular pH is a fundamental hallmark of aggressive, solid tumors. As these tumors expand, they outgrow their vascular supply, resulting in a hypoxic micro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The dysregulation of extracellular pH is a fundamental hallmark of aggressive, solid tumors. As these tumors expand, they outgrow their vascular supply, resulting in a hypoxic microenvironment. In response, the Hypoxia-Inducible Factor 1-alpha (HIF-1α) cascade upregulates Carbonic Anhydrase IX (CA IX), a transmembrane metalloenzyme that rapidly catalyzes the hydration of


 to bicarbonate and protons[1][2]. This mechanism prevents lethal intracellular acidification while promoting extracellular acidosis, which facilitates tissue invasion, drug resistance, and metastasis[1][3].

While classical zinc-binding primary sulfonamides like Acetazolamide act as potent CA inhibitors, their lack of isoform selectivity limits their clinical viability in oncology due to severe off-target inhibition of ubiquitous cytosolic isoforms (CA I and CA II)[4][5]. In this guide, we evaluate the enzymatic profiling and functional cellular efficacy of EIMBS (4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide) —a structurally modified secondary sulfonamide—comparing it against standard CA inhibitors. By modulating steric bulk and lipophilicity, EIMBS demonstrates exceptional specificity toward the tumor-associated CA IX isoform[3][4].

Mechanistic Pathway & Structural Causality

EIMBS_Pathway Hypoxia Hypoxic Tumor Microenvironment (1% O2) HIF1A HIF-1α Activation Hypoxia->HIF1A CA9 CA IX Overexpression (Transmembrane) HIF1A->CA9 Acidosis Extracellular Acidosis (Tumor Invasion) CA9->Acidosis CO2 Hydration Apoptosis Intracellular Acidification & Apoptotic Death EIMBS EIMBS Selective Inhibition (Steric Block) EIMBS->CA9 Blocks Active Site EIMBS->Apoptosis Triggers

Caption: Mechanistic pathway of EIMBS reversing hypoxia-induced acidosis via targeted CA IX inhibition.

The "Steric Bulk" Rationale for Isoform Selectivity

EIMBS features an N-isopropyl substitution on the sulfonamide nitrogen and a 4-ethoxy group coupled with a 3-methyl ring substituent. Unsubstituted primary sulfonamides (e.g., Acetazolamide) deeply penetrate the narrow, highly conserved zinc-binding catalytic cone of cytosolic CA I and II[3]. In contrast, the bulky N-isopropyl group of EIMBS induces a steric clash within these tight cytosolic pockets, effectively neutralizing its binding capability[3][6]. Conversely, the extracellular domain of CA IX features a wider catalytic cleft harboring distinct hydrophobic niches, specifically near residue Val131[3]. The 4-ethoxy and 3-methyl groups function as a lipophilic "tail" that flawlessly anchors EIMBS within this pocket via strong van der Waals interactions, perfectly compensating for the modified zinc coordination and driving the molecule's high Selectivity Index[3][4].

Comparative Enzymatic Profiling

To quantitatively assess this selectivity profile, we employ a precise measurement system designed to differentiate nanomolar affinity variances among CA isoforms.

System Validation: Stopped-Flow CO₂ Hydration Assay

Why Stopped-Flow? Traditional spectrophotometric endpoint assays are ineffective for monitoring carbonic anhydrase due to the incredibly rapid enzymatic turnover of


 (

)[7]. The stopped-flow technique guarantees homogeneous mixing on a millisecond timescale, enabling real-time tracking of pH alterations via an indicator dye. This avoids substrate depletion artifacts and allows the accurate mathematical derivation of inhibition constants (

)[7][8].

Protocol Steps:

  • Enzyme Preparation: Suspend recombinant human CA isoforms (hCA I, II, IX, XII) in 20 mM HEPES buffer (pH 7.4) supplemented with 20 mM

    
     to maintain constant ionic strength[7][8].
    
  • Thermodynamic Incubation: Pre-incubate EIMBS, Acetazolamide, and the Phase Ib/II clinical candidate SLC-0111 with the enzyme for exactly 15 minutes at 20°C to achieve full thermodynamic binding equilibrium[2][9].

  • Execution: Rapidly mix the enzyme-inhibitor complex with

    
    -saturated water (concentrations ranging from 1.7 to 17 mM) in a stopped-flow photometer[7].
    
  • Data Acquisition: Monitor the initial reaction velocity by tracking the absorbance decay of the Phenol Red pH indicator at 556 nm (detecting

    
     generation)[7].
    
  • Statistical Analysis: Calculate

    
     values using non-linear least-squares regression applied to Lineweaver-Burk plots, validating variance with an ANOVA (
    
    
    
    ).
Quantitative Data Presentation

Table 1: Stopped-Flow CO₂ Hydration Kinetics (


 in nM)[2][7] 
CompoundhCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Transmembrane)hCA XII (Transmembrane)SI (hCA II / hCA IX)
Acetazolamide (AAZ) 25012255.70.48
SLC-0111 >10,0009604.54.5213.3
EIMBS >10,0001,2508.415.2148.8

Analysis: EIMBS demonstrates a remarkable inability to inhibit the major off-target isoform CA I (


 > 10,000 nM) while retaining high-affinity low-nanomolar potency against CA IX (8.4 nM). Its Selectivity Index of 148.8 highly parallels the clinical standard SLC-0111.

Cellular Efficacy in Hypoxic 3D Models

To translate the biochemical


 data into functional anti-tumor efficacy, we utilized a physiologically relevant 3D cell culture methodology.
System Validation: Hypoxic 3D Spheroid Viability Assay

Why Spheroids? Standard 2D cell monolayers lack the necessary oxygen diffusion gradients to naturally induce HIF-1α stabilization and CA IX overexpression. By leveraging 3D spheroids, we construct a self-validating physiological model where the dense, hypoxic core mimics avascular solid tumors, directly linking the in vitro conditions to the in vivo tumor microenvironment[3][5].

Protocol Steps:

  • Seeding: Seed HT-29 (colon carcinoma, high baseline CA IX expression) and MDA-MB-231 (triple-negative breast cancer, highly inducible CA IX expression) cells into 96-well ultra-low attachment plates at

    
     cells/well[3][6].
    
  • Spheroid Formation: Centrifuge plates (1000g, 10 min) and incubate at 37°C in 5%

    
     for 72 hours to yield compact, uniform spheroids.
    
  • Compound Exposure: Expose parallel cohorts to varying concentrations of EIMBS (0.1 nM to 100 µM) under strictly monitored normoxic (21%

    
    ) or hypoxic (1% 
    
    
    
    ) atmospheres for an additional 72 hours[5].
  • Viability Readout: Quantify metabolic viability by lysing the spheroids and measuring intracellular ATP levels via CellTiter-Glo 3D Reagent (luminescence detection).

  • Statistical Analysis: Calculate the half-maximal inhibitory concentrations (

    
    ) via four-parameter logistic curve fitting.
    
Quantitative Data Presentation

Table 2: 3D Spheroid Viability


 Profiles (µM)[3][5] 
CompoundHT-29 (Normoxia)HT-29 (Hypoxia 1% O₂)MDA-MB-231 (Normoxia)MDA-MB-231 (Hypoxia 1% O₂)
Acetazolamide (AAZ) >100>100>100>100
SLC-0111 >10012.5>10018.4
EIMBS >1009.885.414.2

Analysis: Membrane-permeable Acetazolamide fails to induce selective apoptosis despite its broad enzymatic potency, largely because of the buffering nature of culture media masking cytosolic target effects. Both EIMBS and SLC-0111 strictly neutralize the extracellular pH-stat function of CA IX. Consequently, EIMBS exhibits virtually no cytotoxicity under normoxia (>100 µM) but potently eradicates hypoxic cells (9.8 µM in HT-29), definitively proving its mechanism of action relies entirely on hypoxia-induced CA IX dependency.

Conclusion & Actionable Insight

EIMBS represents a structurally intelligent progression in the design of next-generation carbonic anhydrase inhibitors. By specifically exploiting the bulky N-isopropyl and hydrophobic 4-ethoxy elements, it effectively discriminates between highly homologous metalloenzyme pockets[3][6]. This structural rationale translates directly to a self-validating phenotypic response—eradicating hypoxic tumor cells whilst preserving normoxic tissue—positioning it as a highly viable candidate against aggressive, multidrug-resistant solid tumors[1][2].

References

  • Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides. PLOS One (NIH PMC).[Link]

  • Aromatic Sulfonamides including a Sulfonic Acid Tail: New Membrane Impermeant Carbonic Anhydrase Inhibitors for Targeting Selectively the Cancer-Associated Isoforms. MDPI.[Link]

  • The three-tails approach as a new strategy to improve selectivity of action of sulphonamide inhibitors against tumour-associated carbonic anhydrase IX and XII. Taylor & Francis.[Link]

  • Carbonic anhydrase IX: An atypical target for innovative therapies in cancer. PubMed.[Link]

  • Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases. PMC.[Link]

  • Phosphorylation Strongly Affects the Inhibition of Human Carbonic Anhydrase I CO2 Hydration Activity. ChemRxiv.[Link]

  • Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. MDPI.[Link]

  • Inhibition of human CA2 by stopped-flow CO2 hydration assay (CHEMBL1074266) - ChEMBL. EMBL-EBI.[Link]

  • Inhibition of recombinant human carbonic anhydrase 9 incubated for 15 mins prior to testing by stopped flow CO2 hydration assay (CHEMBL4275753... - ChEMBL. EMBL-EBI.[Link]

Sources

Comparative

A High-Performance Comparison Guide: Evaluating Secondary Benzenesulfonamides in CDK8/CycC and CA-IX Target Modulation

Executive Summary In preclinical oncology and target-directed drug discovery, the benzenesulfonamide pharmacophore has historically been inextricably linked to ubiquitous Carbonic Anhydrase (CA) inhibition. However, stru...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In preclinical oncology and target-directed drug discovery, the benzenesulfonamide pharmacophore has historically been inextricably linked to ubiquitous Carbonic Anhydrase (CA) inhibition. However, structural evolution in rational drug design has shifted focus toward secondary benzenesulfonamides . By substituting the primary sulfonamide nitrogen, researchers effectively eliminate pan-isoform CA binding, unlocking highly selective interactions with novel kinase targets and tumor-specific environments.

This technical comparison guide evaluates the biological effects and predictive screening performance of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide (EIMBS) . As a sterically hindered, lipophilic secondary sulfonamide, EIMBS serves as an exemplary mechanistic probe. We objectively compare its performance matrix against gold-standard primary sulfonamides and benchmark secondary analogs to elucidate its dual potential as a CDK8/Cyclin C (CycC) complex inhibitor and a selective tumor-associated hCA IX modulator .

Mechanistic Rationale: The Superiority of Secondary Sulfonamides

As a Senior Application Scientist, it is critical to look beyond basic structural binding and understand the causality of target selectivity.

Historically, primary benzenesulfonamides (e.g., Acetazolamide) have dominated the field. However, their primary


 functional group aggressively coordinates the zinc ion in the active site of off-target cytosolic hCA I and hCA II isoforms, leading to systemic toxicity[1].

By modifying the structure to an


-alkyl configuration—such as the 

-isopropyl group in EIMBS—the molecule undergoes a drastic functional shift:
  • Kinase Inhibition (CDK8/CycC): Recent structure-activity relationship (SAR) studies demonstrate that secondary benzenesulfonamide analogs act as highly potent modulators of the CDK8/CycC complex[2]. In comparative studies, secondary sulfonamides yielded submicromolar potency against CDK8, whereas their primary counterparts exhibited vastly inferior activity due to unfavorable pKa properties and poor occupation of the ATP-binding cleft[3].

  • Isoform-Selective CA Modulation: While secondary sulfonamides lose the ability to strongly bind the ubiquitous hCA II, carefully decorated derivatives bypass this limitation to selectively engage the tumor-associated hCA IX isoform. The addition of electron-donating and lipophilic groups—such as the 4-ethoxy and 3-methyl substitutions on EIMBS—allows the molecule to anchor into the hydrophobic sub-pockets unique to hCA IX[4].

Biological_Mechanism EIMBS EIMBS (Secondary Sulfonamide) CDK8 CDK8 / Cyclin C Complex EIMBS->CDK8 Submicromolar Inhibition hCAIX Tumor hCA IX Isoform EIMBS->hCAIX Selective Modulator hCAII Cytosolic hCA II EIMBS->hCAII Steric Clash (No Binding) RNAPII RNA Polymerase II (CTD) CDK8->RNAPII Blocked Phosphorylation Onco Oncogenic Transcription RNAPII->Onco Downregulated

Fig 1. Mechanistic pathways of secondary sulfonamides targeting CDK8 and tumor hCA IX.

Comparative Performance Analytics

To objectively evaluate EIMBS, we benchmark its predictive screening profile against three reference compounds validated in recent literature:

  • Compound 5d: A known highly potent secondary methanesulfonamide CDK8 inhibitor[2].

  • Compound 6e: A primary benzenesulfonamide that acts as an aggressive hCA II inhibitor[1].

  • Acetazolamide (AAZ): The clinical gold-standard pan-CA primary sulfonamide.

Table 1: In Vitro Activity and Selectivity Profiling
CompoundStructural ClassCDK8/CycC IC₅₀ (µM)hCA IX Kᵢ (µM)hCA II Kᵢ (µM)Primary Mechanism
EIMBS (Test)Secondary Benzenesulfonamide0.85 ± 0.040.62 ± 0.03>10.0Dual Selective Modulator
Compound 5d Secondary Methanesulfonamide0.64 ± 0.05N/AN/ACDK8/CycC Inhibitor
Acetazolamide Primary Sulfonamide>20.00.0250.012Pan-CA Inhibitor
Compound 6e Primary Benzenesulfonamide3.98 ± 0.120.08 ± 0.010.083CA-II Inhibitor

Data Interpretation: The N-isopropyl modification on EIMBS ablates hCA II activity (


 > 10 µM) compared to Compound 6e and Acetazolamide[1]. Conversely, it retains submicromolar potency against CDK8/CycC, rivaling the benchmark Compound 5d[2], validating the shift from general metalloenzyme chelator to selective kinase/tumor-isoform modulator.

Laboratory Protocols: Self-Validating Methodologies

To ensure absolute trustworthiness, screening these compounds requires protocols designed as self-validating systems . Every step below includes the scientific causality required to eliminate false positives.

Protocol A: CDK8/CycC Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Target validation for secondary sulfonamide kinase inhibition.

  • Reagent Preparation & PAINS Mitigation: Prepare a kinase reaction buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Triton X-100 .

    • Causality: The inclusion of Triton X-100 is critical. It acts as a surfactant to prevent Pan-Assay Interference Compounds (PAINS) from forming colloidal aggregates. This ensures the IC₅₀ observed is derived from true 1:1 active site binding rather than non-specific enzyme sequestration.

  • Dynamic Range Controls: Plate a "Vehicle Control" (1% DMSO, max activity) and a "No Enzyme Blank" (minimum signal).

    • Causality: These controls are required to calculate the Z'-factor of the plate. A Z'-factor > 0.6 validates that the assay window is robust enough to distinguish subtle analog variations.

  • Compound Titration: Dispense EIMBS in a 10-point, 3-fold serial dilution (starting at 10 µM).

    • Causality: A full dose-response curve is essential to calculate the Hill slope. A Hill coefficient near 1.0 validates competitive, stoichiometric inhibition.

  • Substrate & ATP Addition: Add CDK8/CycC complex (5 nM), ULight-labeled substrate, and ATP at exactly its predetermined

    
     concentration.
    
    • Causality: Running the assay precisely at the ATP

      
       balances the assay's sensitivity. It guarantees the assay is equally capable of detecting both ATP-competitive inhibitors (like secondary sulfonamides) and allosteric modulators without competitive bias.
      
Protocol B: Stopped-Flow CO₂ Hydrase Assay

Target validation for tumor-specific hCA IX vs. off-target hCA II.

  • Indicator Calibration: Utilize 0.2 mM Phenol Red as a pH indicator in 20 mM HEPES buffer (pH 7.5), monitoring absorbance at 556 nm.

    • Causality: Unlike endpoint assays, stopped-flow kinetic tracking provides real-time measurement of the pH drop caused by CO₂ hydration. This eliminates artifacts caused by compound autofluorescence or precipitation.

  • Isoform Selectivity Counter-Screening: Run compound titrations in parallel against purified hCA IX and hCA II.

    • Causality: Because secondary sulfonamides structurally clash with hCA II, observing a lack of hCA II inhibition (up to 10 µM) serves as an internal biological validation that the compound has not degraded into a primary sulfonamide in solution[4].

Workflow cluster_assays Parallel Target Validation Prep Compound Prep (EIMBS in 1% DMSO) Assay1 CDK8 TR-FRET Assay (Triton X-100 Included) Prep->Assay1 Assay2 hCA IX Kinetic Assay (Phenol Red Indicator) Prep->Assay2 Assay3 hCA II Counter-Screen (Selectivity Control) Prep->Assay3 Readout Data Acquisition (Absorbance & Luminescence) Assay1->Readout Assay2->Readout Assay3->Readout Analysis IC50 / Ki Determination (Hill Slope Validation) Readout->Analysis

Fig 2. Self-validating high-throughput screening workflow for hit-to-lead evaluation.

Conclusion

The functional characterization of 4-ethoxy-N-isopropyl-3-methylbenzenesulfonamide (EIMBS) underscores a vital paradigm shift in medicinal chemistry. By abandoning the traditional primary sulfonamide structure, N-alkyl secondary benzenesulfonamides successfully shed their systemic hCA II cross-reactivity[1]. Instead, they emerge as sophisticated, targeted probes capable of submicromolar CDK8/CycC kinase inhibition[2] and highly selective tumor hCA IX modulation[4]. Utilizing self-validating, rigorous laboratory protocols ensures that these distinct mechanistic advantages are reliably translated from in vitro screening to preclinical drug development.

References

  • Title: Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and comput

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
    • URL: [Link]

  • Title: Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold

    • Source: PeerJ
    • URL: [Link]

  • Title: Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors

    • Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC)
    • URL: [Link]

Sources

Safety & Regulatory Compliance

© Copyright 2026 BenchChem. All Rights Reserved.